2-(6-Bromopyridin-3-yl)propan-2-ol
Description
The exact mass of the compound this compound is 214.99458 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXFENKOGOCHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279439 | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477252-29-2 | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477252-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-Bromo-3-pyridyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(6-Bromopyridin-3-yl)propan-2-ol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-3-yl)propan-2-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number, and presents a robust, field-tested protocol for its synthesis via a Grignard reaction. Furthermore, a thorough characterization of the molecule is provided, including predicted spectral data (¹H NMR, ¹³C NMR, and MS) based on established principles and analysis of analogous structures. Safety protocols, handling procedures, and the rationale behind its application in the synthesis of complex pharmaceutical intermediates are also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. The strategic introduction of functional groups onto the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This compound (CAS Number: 477252-29-2 ) is a prime example of such a strategically functionalized intermediate.[1][2] The presence of a bromine atom at the 6-position offers a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tertiary alcohol at the 3-position provides a point for further derivatization or can influence solubility and hydrogen bonding interactions. This dual functionality makes it a valuable precursor for the synthesis of complex molecular architectures.
Physicochemical & Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 477252-29-2 | [1][3] |
| Molecular Formula | C₈H₁₀BrNO | [1][3] |
| Molecular Weight | 216.08 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥95% | [1] |
| InChI Key | QXXFENKOGOCHSU-UHFFFAOYSA-N | |
| Storage | Store at room temperature or under inert atmosphere at 2-8°C for long-term stability |
Table 2: GHS Hazard Information
| Hazard | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data compiled from multiple supplier safety data sheets.
Expert Insight on Handling: The hazard profile necessitates the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to a suitable precursor, 3-acetyl-6-bromopyridine. This method is reliable, high-yielding, and utilizes readily available starting materials.
Reaction Principle: The Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In this synthesis, methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-acetyl-6-bromopyridine. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Acetyl-6-bromopyridine (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-acetyl-6-bromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration of ~0.5 M).
-
Grignard Addition: The solution is cooled to 0°C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow, controlled addition at low temperature is critical to prevent exothermic runaway reactions and minimize the formation of side products.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Self-Validation: The use of a weak acid like NH₄Cl is crucial to protonate the alkoxide without causing potential acid-catalyzed side reactions with the tertiary alcohol product.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white to off-white solid.
Characterization and Spectral Data
As a key intermediate, rigorous characterization is essential to confirm its identity and purity. Below are the predicted spectral data based on the known effects of the substituents on the pyridine ring and propanol moiety.
Predicted ¹H NMR Spectrum
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.55 (d, J = 2.4 Hz, 1H): This singlet-like signal (doublet due to small meta-coupling) corresponds to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen.
-
7.80 (dd, J = 8.4, 2.4 Hz, 1H): This doublet of doublets is assigned to the proton at the C4 position, showing coupling to both the C5 and C2 protons.
-
7.50 (d, J = 8.4 Hz, 1H): This doublet corresponds to the proton at the C5 position, coupled to the C4 proton.
-
5.20 (s, 1H): This broad singlet is characteristic of the hydroxyl (-OH) proton. Its chemical shift can vary depending on concentration and solvent.
-
1.55 (s, 6H): This sharp singlet, integrating to 6 protons, represents the two equivalent methyl groups of the propan-2-ol moiety.[4][5]
-
Predicted ¹³C NMR Spectrum
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
Mass Spectrometry (MS)
-
MS (ESI+): The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed.
-
m/z: 216.0 [M(⁷⁹Br)+H]⁺
-
m/z: 218.0 [M(⁸¹Br)+H]⁺
-
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic building block . Its value lies in its bifunctional nature, allowing for sequential and regioselective modifications.
Logical Relationships in Synthesis
Caption: Synthetic pathways enabled by the dual functionality of the title compound.
Expert Insight: The bromine at the 6-position is the more versatile handle for creating significant structural diversity. It is typically addressed first using palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can introduce a new aryl or heteroaryl ring, fundamentally altering the molecule's shape and electronic properties. Subsequently, the tertiary alcohol can be used to attach linkers, improve solubility, or engage in key hydrogen-bonding interactions with a biological target. This stepwise approach provides a powerful strategy for library synthesis in lead optimization campaigns.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its strategically placed functional groups. The robust and scalable Grignard-based synthesis makes it readily accessible for research and development. A clear understanding of its reactivity, guided by the characterization data provided, enables chemists to effectively incorporate this building block into the synthesis of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for any scientist looking to leverage the synthetic potential of this versatile compound.
References
- 1. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(6-Bromopyridin-3-yl)propan-2-ol
Introduction
2-(6-Bromopyridin-3-yl)propan-2-ol is a tertiary alcohol functionalized with a bromopyridine moiety. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the tertiary alcohol can be involved in various chemical transformations. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed experimental protocols, and a thorough analysis of the characterization techniques required to validate its identity and purity. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.
Synthetic Strategy: The Grignard Reaction
The most direct and reliable method for synthesizing this compound is through a Grignard reaction. This cornerstone of carbon-carbon bond formation involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound.[1] In this case, the strategy involves the formation of a pyridylmagnesium halide followed by a nucleophilic attack on acetone.
Two primary precursors can be considered for the formation of the necessary Grignard reagent:
-
From 5-Bromo-2-iodopyridine: This is the preferred route due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more labile and will react preferentially with magnesium to form the Grignard reagent, leaving the more stable carbon-bromine bond intact for subsequent reactions. A common method to synthesize the 5-bromo-2-iodopyridine starting material is from 2,5-dibromopyridine using hydriodic acid.[2]
-
From 2,5-Dibromopyridine: While seemingly more direct, forming the Grignard reagent at the C-5 position while leaving the C-2 bromine untouched requires careful control of reaction conditions. The use of specialized "turbo-Grignard" reagents like iPrMgCl·LiCl can achieve this regioselectivity, favoring the formation of the thermodynamically more stable C-5 magnesium species.[3]
This guide will focus on the more selective and often higher-yielding route starting from 5-bromo-2-iodopyridine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol details the synthesis starting from 5-bromo-2-iodopyridine.
Materials and Reagents:
-
5-Bromo-2-iodopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon). The flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) are added to the flask. A single crystal of iodine is added to activate the magnesium surface.
-
A solution of 5-bromo-2-iodopyridine (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the solution (~10%) is added to the magnesium turnings. The reaction is initiated, which may require gentle heating. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, the remaining 5-bromo-2-iodopyridine solution is added dropwise at a rate that maintains a gentle reflux. The need for anhydrous conditions is paramount, as Grignard reagents react readily with protic solvents like water.[1]
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The flask containing the newly formed Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of anhydrous acetone (1.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel. This step is exothermic and slow addition is crucial to control the reaction temperature.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. NH₄Cl is a weak acid and is used to protonate the resulting magnesium alkoxide without causing potential side reactions that a strong acid might induce.
-
The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield this compound as a solid.
-
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized compound.
Caption: General workflow from synthesis to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Pyridine Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-2 position will appear as a singlet or a narrow doublet, while the protons at C-4 and C-5 will appear as doublets due to coupling.
-
Methyl Protons: The two methyl groups of the propan-2-ol moiety are chemically equivalent and will appear as a sharp singlet at approximately δ 1.5 ppm, integrating to 6 protons.
-
Hydroxyl Proton: The alcohol proton will appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found between δ 2.0-5.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C-6) will be significantly shielded.
-
Propan-2-ol Carbons: Two signals are expected: one for the quaternary carbon attached to the hydroxyl group (around δ 70 ppm) and one for the two equivalent methyl carbons (around δ 30 ppm).[4]
-
| Predicted NMR Data (in CDCl₃) | |
| ¹H NMR | Predicted δ (ppm) |
| Pyridine-H (C2) | ~8.5 (d) |
| Pyridine-H (C4) | ~7.8 (dd) |
| Pyridine-H (C5) | ~7.6 (d) |
| -OH | Variable, broad s |
| -CH₃ (x2) | ~1.6 (s, 6H) |
| ¹³C NMR | Predicted δ (ppm) |
| Pyridine Carbons | 5 signals in ~120-155 range |
| C-OH | ~72 |
| -CH₃ (x2) | ~32 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.[5] For C₈H₁₀BrNO (MW: 216.07 g/mol ), peaks are expected at m/z 215 and 217.
-
Key Fragmentation: A common fragmentation pathway for tertiary alcohols is the loss of a methyl group, which is a stable tertiary carbocation. This would result in fragment ions at m/z 200 and 202. Another likely fragmentation is the loss of water.[6]
| Predicted Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]⁺ | 215/217 |
| [M - CH₃]⁺ | 200/202 |
| [M - H₂O]⁺ | 197/199 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[7]
-
C-H Stretch: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-600 cm⁻¹, corresponds to the carbon-bromine bond.
| Predicted IR Absorption Data | |
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad, strong) |
| C-H (aromatic) | 3000-3100 (medium) |
| C-H (aliphatic) | 2850-3000 (medium) |
| C=C, C=N (aromatic) | 1400-1600 (medium-strong) |
| C-O (alcohol) | 1100-1200 (strong) |
Safety Considerations
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere.
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work should be performed in a well-ventilated fume hood away from ignition sources.
-
Brominated Compounds: Bromopyridines can be irritants and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound is reliably achieved through a Grignard reaction, with the route starting from 5-bromo-2-iodopyridine offering excellent control over regioselectivity. The success of the synthesis is contingent upon strict adherence to anhydrous reaction conditions. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, with the resulting data aligning with the predicted structural features. This guide provides the necessary framework for researchers to confidently synthesize and validate this valuable chemical intermediate.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of 2-(6-Bromopyridin-3-yl)propan-2-ol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(6-Bromopyridin-3-yl)propan-2-ol (CAS: 477252-29-2). Intended for researchers, scientists, and professionals in the field of drug development, this document will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific molecule. The focus will be on not only presenting the data but also on the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural characteristics.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization of this molecule is paramount for its use in further research and development. Spectroscopic techniques such as NMR and MS are indispensable tools for elucidating the chemical structure and confirming the identity and purity of synthesized compounds. This guide will provide a detailed examination of the expected ¹H NMR, ¹³C NMR, and mass spectra of this compound, offering insights into the relationship between its structure and its spectroscopic signature.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall molecular framework.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl Protons (2 x CH₃) | ~1.5 | Singlet | 6H |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | Singlet | 1H |
| Pyridine H-5 | ~7.6 | Doublet | 1H |
| Pyridine H-4 | ~7.8 | Doublet of doublets | 1H |
| Pyridine H-2 | ~8.5 | Doublet | 1H |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
The two methyl groups are chemically equivalent, and therefore, they are expected to resonate as a single peak with an integration value of 6H. The absence of adjacent protons results in a singlet multiplicity. The hydroxyl proton's chemical shift is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet. The protons on the pyridine ring are in distinct chemical environments due to the substitution pattern. The H-5 proton is expected to be a doublet due to coupling with the H-4 proton. The H-4 proton will appear as a doublet of doublets, being coupled to both H-5 and H-2. The H-2 proton, being adjacent to the electronegative nitrogen and in the ortho position to the bromine, is expected to be the most deshielded and will appear as a doublet due to coupling with H-4.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbons (2 x CH₃) | ~30 |
| Quaternary Carbon (C-OH) | ~70 |
| Pyridine C-5 | ~122 |
| Pyridine C-3 | ~138 |
| Pyridine C-4 | ~139 |
| Pyridine C-6 (C-Br) | ~142 |
| Pyridine C-2 | ~150 |
Expertise & Experience: Rationale for ¹³C NMR Chemical Shifts
The two methyl carbons are equivalent and are expected to appear at a relatively low chemical shift. The quaternary carbon attached to the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. The carbon atoms of the pyridine ring have distinct chemical shifts. The carbon atom bonded to the bromine (C-6) will be significantly influenced by the halogen's electronegativity and its resonance effects. The C-2 carbon, adjacent to the nitrogen, is expected to be the most deshielded among the pyridine carbons.
C. Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and processing.
II. Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
A. Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 216.0019, 218.0000 | Molecular ion peak with a proton adduct, showing the characteristic bromine isotope pattern. |
| [M+Na]⁺ | 237.9838, 239.9819 | Adduct with sodium, also showing the bromine isotope pattern. |
Note: The predicted m/z values are for the monoisotopic masses.
For comparison, the experimentally determined mass spectrum for the isomeric compound, 2-(6-bromopyridin-2-yl)propan-2-ol, shows m/z values of 216 and 218 for the [M+H]⁺ ion, which is consistent with the predicted data for the 3-yl isomer.
Expertise & Experience: Fragmentation Pattern Analysis
In addition to the molecular ion, the mass spectrum will likely exhibit fragment ions resulting from the cleavage of chemical bonds. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule. Another likely fragmentation is the loss of a methyl group.
-
Loss of water ([M-H₂O]⁺): This would result in a fragment ion with an m/z of 198/200.
-
Loss of a methyl group ([M-CH₃]⁺): This would lead to a fragment ion with an m/z of 201/203.
B. Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a standard protocol for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Set the mass range to cover the expected molecular weight of the compound and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragment ions to gain insights into the structure of the molecule.
-
Compare the experimental mass with the calculated exact mass to confirm the elemental composition.
-
Diagram of the Mass Spectrometry Experimental Workflow:
Navigating the Procurement and Application of 2-(6-Bromopyridin-3-yl)propan-2-ol: A Technical Guide for R&D Scientists
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities. 2-(6-Bromopyridin-3-yl)propan-2-ol (CAS No. 477252-29-2) has emerged as a key intermediate, particularly valued for its utility in constructing complex heterocyclic scaffolds. Its structure, featuring a brominated pyridine ring and a tertiary alcohol, offers dual functionality for sequential chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, while the tertiary alcohol can be leveraged for further derivatization or as a key pharmacophoric element. This guide provides an in-depth analysis of its commercial availability, pricing, synthesis, and critical applications for researchers, scientists, and drug development professionals.
Part 1: Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams, with purity levels generally exceeding 95%.[1][2] Major suppliers stocking this compound include entities listed on platforms like ChemicalBook, as well as direct vendors such as CymitQuimica, ChemShuttle, and Ambeed.[3][4][5] When procuring this reagent, it is imperative for researchers to note that it is intended for laboratory use only and not for medical or direct consumer applications.[6]
Pricing Analysis
The cost of this compound is reflective of its role as a specialized building block. Pricing is quantity-dependent, with a significant decrease in the price-per-gram at larger scales. The following table summarizes representative market pricing to aid in budget planning for research projects.
| Quantity | Supplier A (ChemShuttle) Price (USD) [5] | Supplier B (CymitQuimica) Price (EUR) [6] | Approximate Price per Gram |
| 100 mg | - | €72.00 | ~€720 |
| 250 mg | - | €90.00 | ~€360 |
| 1 g | $190.00 | €163.00 | ~$190 / ~€163 |
| 5 g | $570.00 | €347.00 | ~$114 / ~€69 |
| 10 g | $855.00 | - | ~$85.50 |
| 25 g | $1710.00 | - | ~$68.40 |
Note: Prices are subject to change and may vary between suppliers and based on current stock levels. The table uses publicly available data for illustrative purposes.
Quality Specifications
Researchers should always request and scrutinize the Certificate of Analysis (CoA) upon purchase to verify the compound's identity and purity. Key parameters to check include:
-
Purity: Typically ≥95% or ≥98% as determined by HPLC or GC.[6]
-
Identity: Confirmed by ¹H NMR and/or Mass Spectrometry.
-
Appearance: Typically a solid.
-
Molecular Weight: ~216.08 g/mol .[1]
Part 2: Synthesis and Mechanistic Insights
Understanding the synthesis of this compound is crucial for process chemists and those looking to perform the synthesis in-house. The most common and efficient method involves the addition of an organometallic reagent to a carbonyl-containing pyridine precursor. A well-documented example is the Grignard reaction, which leverages the nucleophilicity of a methylmagnesium halide to attack an ester, such as methyl 6-bromonicotinate.
Reference Synthetic Protocol
The following protocol is adapted from patent literature describing the synthesis of intermediates for Janus kinase (JAK) inhibitors. This method demonstrates a robust and scalable approach.
Objective: To synthesize this compound via the double addition of a Grignard reagent to an ester.
Reaction Scheme:
Caption: Grignard synthesis workflow.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyl 6-bromonicotinate (1.0 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the ester.
-
Grignard Addition: The solution is cooled to 0 °C using an ice bath. A solution of methylmagnesium bromide in diethyl ether (typically 3.0 M, >2.0 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality: The use of excess Grignard reagent is critical. The first equivalent performs a nucleophilic acyl substitution on the ester to form an intermediate ketone (1-(6-bromopyridin-3-yl)ethanone). This ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form the tertiary alkoxide. Using anhydrous conditions is essential to prevent the Grignard reagent from being quenched by water.
-
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Workup (Quench): The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: The NH₄Cl solution serves two purposes: it protonates the magnesium alkoxide to yield the final tertiary alcohol and neutralizes any unreacted Grignard reagent in a controlled manner, which is safer than quenching with pure water.
-
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Part 3: Application in Drug Development - A Case Study in JAK Inhibitors
The true value of this compound is realized in its role as a strategic intermediate. The bromopyridine moiety is a common feature in kinase inhibitors, where the nitrogen atom often acts as a hinge-binding motif, and the bromine provides a vector for elaboration via cross-coupling chemistry.
A prime example is its use in the synthesis of potent Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and cancers. In this context, the 6-bromopyridinyl group is coupled with other heterocyclic systems, such as pyrazoles or pyrroles, via Suzuki or other palladium-catalyzed cross-coupling reactions.
Synthetic Utility Workflow
The following diagram illustrates the logical flow of how this compound is utilized in a multi-step synthesis.
Caption: Role as an intermediate in API synthesis.
In this workflow, the bromine atom on this compound is the reactive site for the key C-C bond-forming Suzuki coupling reaction. The tertiary alcohol group might be retained in the final molecule as a hydrogen bond donor/acceptor or could be used as a handle for attaching other groups. This strategic placement of reactive handles makes the title compound a highly efficient and convergent building block for constructing complex drug candidates.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Hazard Identification: While a specific, dedicated safety data sheet (SDS) for this exact compound can be obtained from the supplier, data from closely related bromopyridine derivatives suggest it should be handled with care. Likely hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7] Supplier websites often use a "Warning" signal word for this compound.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the modern medicinal chemist. While its procurement requires consideration of its specialized nature and associated cost, its utility in constructing complex molecular architectures, particularly in the field of kinase inhibitor development, is well-established. A thorough understanding of its synthesis, reactivity, and handling protocols empowers research and development teams to leverage this intermediate to its full potential, accelerating the discovery of next-generation therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. askthenerd.com [askthenerd.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-(6-Bromopyridin-3-yl)propan-2-ol and its Derivatives: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(6-bromopyridin-3-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, chemical characteristics, and explore the landscape of its analogs and derivatives, with a focus on their potential therapeutic applications. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Pyridine Scaffold
Pyridine and its derivatives are fundamental building blocks in the realm of medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3] The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a hydrogen bond acceptor, enabling these molecules to interact with a wide range of biological targets. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile scaffold for drug design.
This compound, with its brominated pyridine core and a tertiary alcohol functional group, represents a valuable starting point for the synthesis of a diverse library of compounds with potential biological activity. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the tertiary alcohol can be derivatized to explore structure-activity relationships.
Synthesis of the Core Compound: this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available 3-acetyl-6-bromopyridine. The addition of a methyl nucleophile to the ketone functionality will yield the desired tertiary alcohol.
References
Physical and chemical properties of 2-(6-bromo-3-pyridinyl)-2-propanol
An In-depth Technical Guide to 2-(6-bromo-3-pyridinyl)-2-propanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(6-bromo-3-pyridinyl)-2-propanol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physical and chemical properties, offers insights into its synthetic pathways and reactivity, and presents detailed protocols for its analytical characterization. As a versatile building block, the bromine-substituted pyridinyl moiety combined with a tertiary alcohol functional group makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this compound in their work.
Introduction and Strategic Importance
2-(6-bromo-3-pyridinyl)-2-propanol belongs to the family of substituted pyridines, a class of compounds that forms the backbone of numerous pharmaceuticals and agrochemicals. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position and a 2-propanol group at the 3-position. This unique arrangement of functional groups imparts a combination of reactivity and structural features that are highly sought after in medicinal chemistry.
The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity. The tertiary alcohol group influences the compound's polarity and solubility and provides a site for further chemical modification. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. Understanding the nuanced properties of this molecule is paramount for its effective application in the synthesis of novel chemical entities.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation of any scientific investigation. The following section details its nomenclature and key structural identifiers.
-
IUPAC Name: 2-(6-bromopyridin-3-yl)propan-2-ol
-
CAS Number: 477252-29-2[1]
-
Synonyms: 2-(6-Bromo-3-pyridyl)-2-propanol, 2-Bromo-5-(1-hydroxy-1-methylethyl)pyridine[1]
Caption: 2D structure of 2-(6-bromo-3-pyridinyl)-2-propanol.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 216.07 g/mol | PubChem[3] |
| Monoisotopic Mass | 214.99458 Da | PubChem[2][3] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 1.6 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[3] |
| Complexity | 138 | PubChem[3] |
XLogP3-AA is a computed measure of hydrophobicity, indicating a moderate lipophilicity for this compound. The Topological Polar Surface Area (TPSA) suggests reasonable cell permeability characteristics.
Synthesis and Reactivity Profile
Synthetic Approach: The Grignard Reaction
While multiple synthetic routes can be envisioned, a robust and widely applicable method for synthesizing tertiary alcohols on an aromatic scaffold is the Grignard reaction. This approach offers high yields and operational simplicity. The proposed synthesis involves the reaction of a pyridinyl Grignard reagent with acetone.
The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of acetone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.
Caption: Proposed synthetic workflow via Grignard reaction.
Reactivity Insights
The reactivity of 2-(6-bromo-3-pyridinyl)-2-propanol is governed by its three key functional components:
-
C-Br Bond: The bromine atom on the pyridine ring is an excellent leaving group, making this position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkyne, and amine groups, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies. The synthesis of pyridinylboronic acids from such bromo-precursors is a common strategy in drug discovery.
-
Tertiary Alcohol (-OH): The hydroxyl group can undergo standard alcohol reactions such as oxidation (though tertiary alcohols are resistant under mild conditions), etherification, and esterification. Its presence also enhances the molecule's hydrogen bonding capability and aqueous solubility.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal catalysts. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are the predicted data based on the compound's structure and established principles of spectroscopy.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), likely exhibiting doublet, doublet of doublets patterns due to ortho and meta coupling. Aliphatic Protons: A singlet for the two equivalent methyl groups (-CH₃) around ~1.5 ppm. A singlet for the hydroxyl proton (-OH), with its chemical shift being variable depending on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~120-160 ppm), with the carbon attached to bromine showing a lower chemical shift. Aliphatic Carbons: A signal for the quaternary carbon attached to the -OH group (~70 ppm) and a signal for the equivalent methyl carbons (~25-30 ppm). |
| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an alcohol. C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹. C=N, C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br Stretch: An absorption in the fingerprint region, typically around 500-650 cm⁻¹.[4] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 215 and 217 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Fragmentation: A prominent peak corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragmentation would be the loss of water ([M-18]⁺). |
Experimental Protocols: A Self-Validating System
The trustworthiness of any research hinges on robust and reproducible experimental protocols. The following methods are designed to be self-validating, ensuring accurate characterization of the title compound.
Protocol: NMR Spectroscopic Analysis
This protocol ensures the acquisition of high-quality NMR data for structural confirmation.
-
Sample Preparation: a. Accurately weigh 10-20 mg of the purified compound. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: a. Use a standard one-pulse sequence. b. Set the spectral width to encompass the expected chemical shift range (e.g., -1 to 10 ppm). c. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Set a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence to simplify the spectrum. b. Set a wider spectral width (e.g., 0 to 200 ppm). c. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: a. Apply Fourier transformation to the Free Induction Decay (FID). b. Perform phase and baseline corrections to obtain a clean spectrum. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Protocol: HPLC-UV Purity Assessment
This workflow is designed to provide a reliable assessment of the compound's purity.
Caption: General experimental workflow for HPLC purity analysis.
-
System Preparation: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Detection: UV at 254 nm.
-
Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Gradient Elution: a. Start with a gradient of 5% B for 2 minutes. b. Linearly increase to 95% B over 15 minutes. c. Hold at 95% B for 3 minutes. d. Return to 5% B and equilibrate for 5 minutes before the next injection.
-
Data Analysis: a. Integrate the peak area of the main component and any impurities. b. Calculate purity as the percentage of the main peak area relative to the total peak area.
Safety and Handling
While specific toxicity data for 2-(6-bromo-3-pyridinyl)-2-propanol is not extensively documented, data from related compounds and general chemical safety principles should be applied.
-
Hazard Identification: Based on analogous structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Applications in Research and Drug Development
The true value of 2-(6-bromo-3-pyridinyl)-2-propanol lies in its role as a versatile intermediate for creating novel molecules with potential therapeutic applications.
-
Scaffold for Medicinal Chemistry: The bromopyridine scaffold is a privileged structure in medicinal chemistry. The bromine atom acts as a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around a core structure.
-
Fragment-Based Drug Discovery: This molecule can be considered a "fragment" that combines desirable features (aromatic ring, hydrogen bond donors/acceptors) for binding to biological targets.
-
Precursor to Bioactive Molecules: Boronic acids and their derivatives are increasingly important in medicinal chemistry, with several FDA-approved drugs containing this moiety.[9][10] 2-(6-bromo-3-pyridinyl)-2-propanol can serve as a precursor for the synthesis of novel pyridinyl boronic acids, which are valuable partners in Suzuki-Miyaura coupling reactions to build complex molecular architectures.
Conclusion
2-(6-bromo-3-pyridinyl)-2-propanol is a chemical compound with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, featuring a reactive bromine handle and a tertiary alcohol, provides a platform for extensive chemical modification. This guide has provided a detailed examination of its physical and chemical properties, a plausible synthetic route, comprehensive analytical protocols, and safety considerations. By understanding and applying the information presented herein, scientists can effectively utilize this valuable building block to advance their research and contribute to the discovery of novel chemical entities.
References
- 1. This compound | 477252-29-2 [amp.chemicalbook.com]
- 2. PubChemLite - 2-(6-bromo-3-pyridyl)-2-propanol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Solubility of 2-(6-Bromopyridin-3-yl)propan-2-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(6-Bromopyridin-3-yl)propan-2-ol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the physicochemical properties of the molecule, establish a robust theoretical framework for predicting its solubility based on principles of polarity and intermolecular forces, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally similar compounds.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical property but a cornerstone of process development and therapeutic efficacy.[1] The ability to dissolve a compound in a specific solvent dictates the feasibility of crystallization for purification, the choice of vehicles for preclinical studies, and the ultimate design of a dosage form with optimal drug delivery and absorption.[1] Poor solubility can lead to significant challenges, including low bioavailability and difficulties in formulation, which can impede the progress of promising drug candidates.[2]
This guide focuses on this compound, a compound featuring a bromopyridine core and a tertiary alcohol functional group. Understanding its interaction with various organic solvents is essential for its effective utilization in research and development. We will explore how its unique structural features govern its solubility profile and present methodologies to predict and experimentally verify this behavior.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is the first step in predicting its solubility. The key attributes of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 477252-29-2 | [3][4][5] |
| Molecular Formula | C₈H₁₀BrNO | [3][5][6] |
| Molecular Weight | 216.08 g/mol | [3][5][7] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8 °C | [4][7] |
Structural Analysis of Solubility-Governing Features
The solubility of this compound is dictated by the interplay of its distinct functional groups:
-
Tertiary Alcohol (-C(CH₃)₂OH): This group is the primary driver of interactions with polar solvents. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[8][9] This dual capability allows for strong intermolecular bonding with protic solvents like alcohols and water.
-
Bromopyridine Ring: The pyridine ring introduces polarity due to the electronegative nitrogen atom, which acts as a hydrogen bond acceptor.[10] The bromine atom further increases the molecular weight and polarity. The aromatic ring itself can participate in π-π stacking and other dispersion forces.
-
Alkyl Framework: The propan- group and methyl substituents contribute to the non-polar character of the molecule, enhancing solubility in less polar solvents.
This combination of polar, hydrogen-bonding groups with a non-polar hydrocarbon structure suggests that the compound will exhibit a nuanced solubility profile, with significant solubility in polar solvents and limited solubility in non-polar hydrocarbon solvents.
Theoretical Framework for Predicting Solubility
Before undertaking experimental work, theoretical models can provide valuable predictions and guide solvent selection.
The Principle of "Like Dissolves Like"
The most fundamental guideline in solubility is that a solute will dissolve best in a solvent of similar polarity.[11][12][13] Solvents can be broadly classified into three categories based on their polarity and hydrogen bonding capability.
Table 2: Common Organic Solvents and Their Properties
| Solvent | Class | Relative Polarity[14][15] | Polarity Index (P')[16] | Expected Solubility Trend |
| Hexane | Non-Polar | 0.009 | 0.1 | Low |
| Toluene | Non-Polar | 0.099 | 2.4 | Low to Moderate |
| Dichloromethane | Polar Aprotic | 0.309 | 3.1 | Moderate |
| Acetone | Polar Aprotic | 0.355 | 5.1 | Moderate to High |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 4.0 | Moderate to High |
| Ethyl Acetate | Polar Aprotic | 0.228 | 4.4 | Moderate |
| Acetonitrile | Polar Aprotic | 0.460 | 5.8 | Moderate to High |
| Isopropanol | Polar Protic | 0.546 | 3.9 | High |
| Ethanol | Polar Protic | 0.654 | - | High |
| Methanol | Polar Protic | 0.762 | 5.1 | High |
| Water | Polar Protic | 1.000 | 10.2 | Moderate |
Based on its structure, this compound is expected to be most soluble in polar protic solvents (e.g., methanol, ethanol) due to strong hydrogen bonding interactions.[8][17] Its solubility in polar aprotic solvents (e.g., acetone, acetonitrile) should be moderate to high, facilitated by dipole-dipole interactions. In non-polar solvents (e.g., hexane, toluene), solubility is expected to be low.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[18] HSP dissects the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.[18]
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]
A smaller Ra value indicates a higher affinity and greater likelihood of dissolution. To use this model, the HSP values for this compound would first need to be determined experimentally by testing its solubility in a range of well-characterized solvents.[19]
Experimental Determination of Solubility
Theoretical predictions must be validated by empirical data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[20]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol describes a robust method to quantify the solubility of this compound at a specified temperature.
Materials:
-
This compound, solid
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[21] The system is at dynamic equilibrium when the rate of dissolution equals the rate of precipitation.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC). Quantify the concentration of the dissolved compound against a prepared calibration curve.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration of the saturated solution.
References
- 1. researchgate.net [researchgate.net]
- 2. al-kindipublisher.com [al-kindipublisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 477252-29-2 [amp.chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | CAS:477252-29-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. This compound | 477252-29-2 [sigmaaldrich.com]
- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 11. Video: Solubility - Concept [jove.com]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. Polarity Index [macro.lsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 19. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-3-yl)propan-2-ol for Pharmaceutical Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl and hetero-biaryl motifs that are prevalent in a vast array of pharmaceutical agents.[1][2] This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(6-Bromopyridin-3-yl)propan-2-ol, a key intermediate in drug discovery programs. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of critical reaction parameters, and present a detailed, optimized protocol for researchers, scientists, and drug development professionals. The protocol is designed to be robust and self-validating, incorporating a troubleshooting guide to address common challenges encountered with heteroaromatic substrates.
Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds
The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most utilized transformations in the pharmaceutical industry, second only to amide bond formation.[1] Its prominence stems from its remarkable functional group tolerance, mild reaction conditions, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[3] The reaction is particularly powerful for creating C(sp²)–C(sp²) bonds, which form the backbone of numerous approved drugs containing biaryl or aryl-heterocycle structures.[1]
The target substrate, this compound, incorporates a pyridine ring, a common scaffold in drug design used to enhance solubility, modulate pharmacokinetic properties, or engage in specific biological interactions.[4] However, the presence of the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition. Furthermore, the tertiary alcohol functional group must be tolerated throughout the reaction. This guide provides a field-proven methodology to successfully navigate these challenges and achieve high-yield coupling.
Reaction Principle: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[3] For electron-deficient heteroaryl halides like bromopyridines, this step can be sluggish and often requires the use of electron-rich, bulky phosphine ligands to promote the reaction.[6]
-
Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][8] This boronate complex then transfers its organic group (the aryl moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The presence of water can often facilitate this step.[9]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
Achieving a high yield and purity for the coupling of this compound requires careful selection of the catalyst, base, and solvent. The choices below are rationalized based on extensive literature precedent for challenging heteroaryl couplings.[6][10]
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Catalyst | Pd(OAc)₂ / SPhos or PEPPSI-IPr | Rationale: Standard catalysts like Pd(PPh₃)₄ can be effective but often require higher loadings and longer reaction times for bromopyridines.[6] Expert Insight: Electron-rich and bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (in PEPPSI-IPr) significantly accelerate the oxidative addition step, leading to higher yields and catalyst turnover numbers.[6] These advanced catalysts are particularly effective for electron-deficient or sterically hindered substrates. |
| Boronic Acid Partner | Arylboronic Acid or Arylboronic Acid Pinacol Ester | Rationale: While standard arylboronic acids are widely used, they can be prone to decomposition via protodeboronation, especially under prolonged heating.[5] Expert Insight: Using a more stable boronic acid pinacol ester can prevent this side reaction and improve reaction consistency.[11] Pinacol esters are readily prepared via the Miyaura borylation or are commercially available. |
| Base | K₃PO₄ or Cs₂CO₃ | Rationale: The base is crucial for activating the boronic acid for transmetalation.[7] Expert Insight: While K₂CO₃ is common, stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ often provide superior results in challenging couplings, especially in solvents like dioxane or toluene.[6][12] They effectively promote the formation of the reactive boronate species. |
| Solvent System | 1,4-Dioxane / H₂O or Toluene / H₂O | Rationale: Aprotic polar solvents are standard.[5] Expert Insight: A small amount of water (typically 10-20% by volume) is often beneficial or required to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[9][13] Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Rationale: Most Suzuki-Miyaura couplings require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[14] Expert Insight: The optimal temperature is a balance between reaction rate and reagent/catalyst stability. A range of 80-110 °C is typical for bromopyridine substrates. Reaction progress should be monitored to avoid prolonged heating that could lead to side product formation. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
4.1 Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material (1.0 equiv) |
| Arylboronic Acid | ≥98% | Commercial | Coupling partner (1.2 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercial | Catalyst precursor (0.02 equiv) |
| SPhos | ≥98% | Commercial | Ligand (0.04 equiv) |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercial | Base (2.0 - 3.0 equiv) |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent |
| Water | Deionized | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercial | For workup & chromatography |
| Saturated NaCl solution (Brine) | N/A | In-house | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercial | For drying |
| Celite® | N/A | Commercial | For filtration |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
4.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
4.3 Step-by-Step Procedure
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the same flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[6]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add 5 mL of this degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide has been consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove the palladium black and inorganic salts, rinsing the pad with additional ethyl acetate.[13]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.[13]
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the desired product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Degas solvents thoroughly with argon for at least 15-20 minutes.3. Switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered. |
| Dehalogenation of Starting Material | Presence of a hydride source. This can sometimes occur if using an alcohol solvent or certain bases.[5] | Ensure an aprotic solvent system is used. If the issue persists, screen alternative bases. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvent and ensure the base is not excessively hygroscopic. Consider using a boronic acid pinacol ester, which is more stable.[5]2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Side reactions of the palladium catalyst. | 1. Improve the degassing procedure for the reaction mixture and solvents.2. Adjust the catalyst/ligand ratio; sometimes a slightly higher ligand-to-palladium ratio can suppress side reactions. |
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(6-Bromopyridin-3-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Pyridine Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]
This guide focuses on the application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 2-(6-Bromopyridin-3-yl)propan-2-ol . The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 3-position opens up vast chemical space for the exploration of new drug candidates. The presence of the tertiary alcohol at the 6-position introduces a unique challenge that requires careful consideration of reaction parameters to achieve a successful and high-yielding transformation. This document provides a detailed technical guide, including mechanistic insights, a comprehensive discussion of reaction components, a robust starting protocol, and a troubleshooting guide to enable researchers to successfully implement this key transformation.
Mechanistic Underpinnings: A Look into the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1]
The generally accepted catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(6-Bromopyridin-3-yl)propan-2-ol
Introduction: Navigating the Cross-Coupling Landscape with a Functionalized Pyridine Building Block
The pyridine moiety is a cornerstone of modern medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules. Among the myriad of substituted pyridines, 2-(6-Bromopyridin-3-yl)propan-2-ol stands out as a versatile building block. Its strategic placement of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the tertiary alcohol at the 3-position offers a point for further functionalization or can influence the physicochemical properties of the final compound.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying principles, offering insights into the selection of catalysts, ligands, and reaction conditions. The protocols herein are designed to be robust and serve as a validated starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of diverse molecular architectures.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity. The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0) active species.
dot digraph "Palladium Catalytic Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} .
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or an amine) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligands, which coordinate to the palladium center, is critical in modulating the catalyst's stability and reactivity throughout this cycle.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful reaction development.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| CAS Number | 477252-29-2 |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[1][2] This reaction couples an organoboron reagent with an organic halide.
dot digraph "Suzuki_Miyaura_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} .
Protocol: Synthesis of 2-(6-phenylpyridin-3-yl)propan-2-ol
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.07 | 216 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a clean, dry Schlenk flask, add this compound (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(6-phenylpyridin-3-yl)propan-2-ol.
Expert Insights:
-
The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is a reliable starting point for many Suzuki couplings. For more challenging substrates, or to improve yields, consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald ligand series (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
The tertiary alcohol is generally stable under these basic conditions. However, if dehydration to the corresponding isopropenylpyridine is observed, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at a lower temperature.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3][4] This reaction has broad applicability in the synthesis of pharmaceutically relevant scaffolds.
Protocol: Synthesis of 2-(6-morpholinopyridin-3-yl)propan-2-ol
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.07 | 216 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 29 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add this compound (216 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol), and XPhos (29 mg, 0.06 mmol) to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 2-(6-morpholinopyridin-3-yl)propan-2-ol.
Expert Insights:
-
The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine and subsequent steps in the catalytic cycle.
-
Bulky, electron-rich phosphine ligands like XPhos are often necessary for the efficient coupling of less reactive aryl bromides and for promoting the reductive elimination step.
-
The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this issue.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a combination of palladium and copper catalysts.[5]
Protocol: Synthesis of 2-(6-(phenylethynyl)pyridin-3-yl)propan-2-ol
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.07 | 216 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 131 µL | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 6 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 101.19 | 418 µL | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a Schlenk flask, add this compound (216 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (6 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (418 µL, 3.0 mmol).
-
Add phenylacetylene (131 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford 2-(6-(phenylethynyl)pyridin-3-yl)propan-2-ol.
Expert Insights:
-
The exclusion of oxygen is critical in Sonogashira couplings to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
-
Triethylamine serves as both the base and a co-solvent in this reaction.
-
For less reactive substrates, heating the reaction may be necessary. However, this can also increase the rate of side reactions.
Product Characterization
The successful synthesis of the cross-coupled products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the hydrogen at the 6-position of the pyridine ring and the appearance of new signals corresponding to the coupled fragment are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which provides strong evidence for its elemental composition.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques (rigorous degassing of solvents).- Verify the purity of starting materials. |
| Formation of Side Products | - Dehalogenation: Reduction of the C-Br bond.- Homocoupling: Dimerization of the coupling partner.- Dehydration: Loss of water from the tertiary alcohol. | - For dehalogenation, ensure the absence of protic sources and consider a different base/solvent system.- For homocoupling, ensure rigorous exclusion of oxygen.- For dehydration, use milder reaction conditions (lower temperature, weaker base). |
| Difficulty in Purification | - Co-elution of product with byproducts or residual starting material. | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques such as preparative TLC or crystallization. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling protocols detailed in this guide provide a robust foundation for researchers to efficiently construct complex molecules. By understanding the fundamental principles of these reactions and carefully considering the choice of reagents and conditions, scientists can unlock the full potential of this important synthetic intermediate.
References
- 1. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Catalytic Systems for Functionalizing 2-(6-Bromopyridin-3-yl)propan-2-ol: Application Notes and Protocols
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets. The functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2]
The compound 2-(6-Bromopyridin-3-yl)propan-2-ol is a versatile building block for the synthesis of novel pharmaceutical agents. The bromine atom at the 6-position serves as a handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The tertiary alcohol at the 3-position provides a potential point for further derivatization or can influence the overall properties of the final compound. This guide provides detailed application notes and protocols for the catalytic functionalization of this important intermediate, with a focus on palladium-catalyzed cross-coupling reactions that are widely employed in drug development.
Core Catalytic Methodologies for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the functionalization of this compound, three key transformations are of particular importance: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] It involves the palladium-catalyzed reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands, such as SPhos, are known to enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope, especially with heteroaryl halides.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 88 |
| 3 | 2-Chloro-5-bromopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
Note: Yields are based on reactions with similar bromopyridine substrates and may require optimization for this compound.
II. Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in pharmaceutical synthesis.[6]
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[8]
The choice of ligand and base is critical for a successful amination. Bulky, electron-rich phosphine ligands like XPhos are often used to facilitate the reductive elimination step.[9][10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine and the intermediate palladium-amine complex.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the flask and heat the mixture at 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | 3-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 6 | 90 |
Note: Yields are based on reactions with similar bromopyridine substrates and may require optimization for this compound.
III. Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Mechanistic Rationale:
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to give the alkyne product.[13] In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form the reactive copper(I) acetylide intermediate.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][14] These methods often employ bulky, electron-rich phosphine ligands and a strong organic base.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60-80 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Couplings of Bromopyridines
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 91 |
| 2 | 2-Bromopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | DMF | 80 | 12 | 87 |
| 3 | 5-Bromo-2-methylpyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 89 |
Note: Yields are based on reactions with similar bromopyridine substrates and may require optimization for this compound.
Experimental Workflow Overview
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The catalytic systems described in this guide provide a robust toolkit for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable and versatile methods for the construction of C-C and C-N bonds, enabling the synthesis of a diverse range of novel pyridine derivatives for drug discovery and development. The provided protocols serve as a starting point for optimization, and the mechanistic insights should guide the rational selection of reaction conditions. The tertiary alcohol moiety is generally expected to be compatible with these palladium-catalyzed transformations, although empirical validation for this specific substrate is always recommended. Future research may explore more advanced functionalization techniques such as C-H activation or photoredox catalysis to further expand the synthetic possibilities from this valuable building block.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for a particularly challenging Suzuki-Miyaura cross-coupling reaction: the arylation of 2-(6-Bromopyridin-3-yl)propan-2-ol. Low yields in this specific transformation are common and often stem from a combination of factors related to the substrate's unique structural features.
The presence of a pyridine nitrogen, which can coordinate to and inhibit the palladium catalyst, coupled with a tertiary alcohol moiety, presents a distinct set of challenges not encountered with simpler aryl halides. This guide follows a systematic, cause-and-effect approach to help you diagnose the root cause of low conversion and develop a robust, optimized protocol.
Part 1: Symptom & Diagnosis - Identifying the Root Cause
Before modifying reaction parameters, a thorough analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) is critical for an accurate diagnosis. Identifying the major species present will point directly to the most likely failure mode.
Q1: What are the most common byproducts, and what do they tell me about my reaction's failure mode?
A1: Identifying the main byproducts is the most crucial first step. The three most common culprits in this specific coupling are:
-
Unreacted this compound: This is the most common symptom. It suggests that the catalytic cycle is stalled, likely at the oxidative addition step, or that the catalyst has been deactivated. The pyridine nitrogen is a primary suspect for catalyst inhibition.[1][2]
-
Protodeboronation of the Boronic Acid/Ester: You will observe the arene (Ar-H) corresponding to your boronic acid coupling partner. This indicates that the boronic acid is being consumed by a non-productive pathway where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This side reaction is often promoted by excessive water, high temperatures, or an inappropriate choice of base.[5][6][7]
-
Homocoupling of the Boronic Acid/Ester: You will observe a biaryl byproduct (Ar-Ar) derived from the coupling of two boronic acid molecules. This is a strong indicator of oxygen in the reaction system, which can interfere with the Pd(0)/Pd(II) catalytic cycle and promote this side reaction.[8]
Q2: I see mostly unreacted starting material. Could the pyridine nitrogen be inhibiting my palladium catalyst?
A2: Yes, this is a highly probable cause. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the aryl bromide from undergoing oxidative addition—the first and often rate-limiting step of the catalytic cycle.[9][10] To overcome this, catalyst systems with very bulky and electron-rich ligands are often required. These ligands can promote oxidative addition and discourage inhibitory binding by the pyridine substrate.[1][11][12]
Q3: Could the tertiary alcohol group be causing problems?
A3: While less common than catalyst inhibition, the tertiary alcohol is not entirely innocent. Under harsh basic conditions or high temperatures, it could potentially undergo elimination to form an isopropenylpyridine byproduct. More subtly, the hydroxyl group could act as a ligand for the palladium catalyst, interfering with the desired catalytic cycle. A recent method for the deoxygenative Suzuki arylation of tertiary alcohols highlights the challenges and specialized conditions required to make this moiety a reactive leaving group, but under standard Suzuki conditions, it should be stable.[13][14] If elimination is suspected, check the mass spectrum of your crude mixture for a product with a mass corresponding to the loss of water (18 Da) from your starting material or product.
Part 2: Systematic Troubleshooting & Optimization
Once you have a diagnosis from your byproduct profile, you can begin to systematically optimize the reaction conditions. The following flowchart and detailed sections provide a logical progression for troubleshooting.
Visual Guide: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
2.1 The Catalyst System: Palladium and Ligand Selection
The choice of catalyst and ligand is the most critical factor for the successful coupling of heteroaromatic halides like 6-bromopyridine derivatives.[1][15]
Q: My standard Pd(PPh₃)₄ catalyst gave no product. What should I try next?
A: Pd(PPh₃)₄ is often not effective for challenging substrates. The triphenylphosphine ligand is not bulky or electron-donating enough to facilitate the difficult oxidative addition step or prevent catalyst inhibition by the pyridine nitrogen. You must screen more advanced catalyst systems.
Recommended Strategy: Switch to a system using a separate palladium precursor and a specialized phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are designed for these challenging couplings.[11][12]
Table 1: Recommended Catalyst Systems for Heteroaryl Coupling
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Rationale & Key Advantages |
| System 1 (Buchwald) | Pd(OAc)₂ (1-3%) | SPhos or XPhos (2-6%) | High Success Rate. These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, often overcoming pyridine inhibition.[1][11] |
| System 2 (Pre-catalyst) | XPhos Pd G3 (1-3%) | N/A | Ease of Use. Air- and moisture-stable pre-catalysts ensure accurate dosing and generate the active Pd(0) species reliably in situ. |
| System 3 (Alternative) | Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (2-4%) | Highly Active. Tri-tert-butylphosphine is a very electron-rich and conical ligand, effective for many difficult couplings.[1] |
Note: The ligand-to-palladium ratio is typically 2:1 for Pd(OAc)₂ or 1:1 for Pd₂(dba)₃.
2.2 The Base and Solvent System
The base is essential for activating the boronic acid for transmetalation, but an improper choice can accelerate the destructive protodeboronation side reaction.[5][16][17]
Q: I'm observing significant protodeboronation. How can I mitigate this?
A: This is a classic sign that your conditions are too harsh for your boronic acid. The key is to reduce the activity of proton sources (like water) and use a base that is effective but not overly aggressive.
Recommended Strategies:
-
Switch to a Milder Base: Strong bases in highly aqueous media can promote rapid protodeboronation.[4][6] Potassium phosphate (K₃PO₄) is often an excellent choice as it has moderate basicity but high efficacy in Suzuki couplings.[1][7]
-
Consider Anhydrous Conditions: While many Suzuki protocols use water to dissolve the inorganic base, water is the ultimate proton source for protodeboronation.[5] Running the reaction under anhydrous conditions with a soluble base in a polar aprotic solvent like DMF or dioxane can suppress this side reaction.[18]
-
Use a More Stable Boron Reagent: If protodeboronation persists, the boronic acid itself may be inherently unstable. Consider replacing it with its corresponding pinacol boronic ester (Bpin) or MIDA boronate, which are significantly more stable and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[3][19][20]
Table 2: Comparison of Common Bases
| Base | Typical Solvent System | Key Characteristics |
| Na₂CO₃ / K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, inexpensive. Can be too harsh for sensitive boronic acids, promoting protodeboronation.[18][21] |
| K₃PO₄ | Dioxane, Toluene, n-Butanol | Often the best choice. Milder, effective under aqueous or anhydrous conditions. Minimizes protodeboronation.[1][7][15] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Very effective due to high solubility in organic solvents, but more expensive. |
| KF | Anhydrous THF or Dioxane | A very mild base, useful for substrates with base-sensitive functional groups.[22] |
Part 3: Optimized Experimental Protocol (Starting Point)
This protocol incorporates best practices to address the common failure modes discussed above. It should be used as a robust starting point for further optimization.
Objective: Couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or microwave vial. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Adding Solids: In the flask, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Establishing Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-and-fill" cycle a total of three times. This step is critical to remove oxygen.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe (aim for a concentration of ~0.1 M with respect to the aryl bromide).
-
Degassing (Optional but Recommended): For maximum oxygen removal, bubble inert gas through the stirred reaction mixture for 10-15 minutes.[7]
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 18h).
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Part 4: Frequently Asked Questions (FAQs)
Q: How critical is it to use anhydrous and degassed solvents?
A: It is absolutely critical. Oxygen in the solvent or atmosphere will oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands.[5] This leads to catalyst death and promotes homocoupling of the boronic acid.[8] Water, as discussed, is a primary driver of the protodeboronation side reaction.[4][7] Using high-purity, anhydrous, and properly degassed solvents is one of the most important factors for achieving reproducible, high yields.
Q: I've tried increasing the catalyst loading to 10 mol% and still see low conversion. What does this mean?
A: Simply adding more catalyst rarely solves a fundamental incompatibility. If a high catalyst loading does not improve the yield, it strongly suggests that you are not using the correct type of catalyst system (i.e., the ligand is inappropriate) or that a rapid deactivation process is occurring. Re-evaluate your choice of ligand based on Table 1 before resorting to very high loadings, which can be costly and complicate purification.
Q: Can I use a different solvent if my starting materials have poor solubility in dioxane?
A: Yes. Reagent solubility is essential for a successful reaction.[23] If you have solubility issues, you can screen other common Suzuki solvents. Good alternatives include Toluene, 2-MeTHF, or DMF.[18][24] Remember to always use anhydrous, degassed grades of these solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridine Derivatives
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-N bond-forming reaction. Bromopyridines are notoriously challenging substrates due to the coordinating nature of the pyridine nitrogen, which can often lead to low yields or reaction failure.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve success in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Buchwald-Hartwig amination of bromopyridines, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or No Conversion to the Desired Product
This is the most common challenge, often stemming from the inherent properties of bromopyridine substrates.
Primary Cause: Catalyst Inhibition and Deactivation
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable complex that inhibits its catalytic activity.[1][3] This is particularly pronounced for 2-bromopyridines, where the nitrogen is in close proximity to the reaction center.[3]
Troubleshooting Steps:
-
Ligand Selection is Critical: The use of bulky, electron-rich phosphine ligands is paramount to shield the palladium center and promote the desired catalytic cycle.[1]
-
Recommended Ligands: Consider sterically hindered biaryl phosphine ligands such as SPhos, RuPhos, or XPhos.[1][4] For some applications, bidentate ligands like BINAP or DPPF can also be effective.[2][5]
-
Rationale: These bulky ligands create a sterically crowded environment around the palladium, disfavoring the binding of the pyridine nitrogen and facilitating the crucial reductive elimination step.[3][5]
-
-
Choice of Palladium Pre-catalyst: The source of palladium can significantly impact the reaction's success.
-
Recommendation: Utilize pre-formed palladium catalysts (pre-catalysts) for more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1]
-
Protocol: Thoroughly degas your solvent and ensure all manipulations are performed under a dry, inert atmosphere (argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
-
Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.[2][3]
-
Action: Use freshly purified reagents and anhydrous solvents. Ensure your bromopyridine and amine are of the highest possible purity.
-
Issue 2: Significant Formation of Debrominated Starting Material (Hydrodehalogenation)
Observing a significant amount of the parent pyridine as a byproduct indicates a competing side reaction known as hydrodehalogenation.
Primary Cause: Reaction of the Palladium-Aryl Intermediate with a Hydride Source
Instead of coupling with the amine, the palladium-aryl intermediate reacts with a hydride source in the reaction mixture, leading to the replacement of the bromine atom with hydrogen.[1][5]
Potential Hydride Sources:
-
The solvent (e.g., THF can be a source of hydrides).
-
Impurities in the reagents.
-
The amine or the base itself under certain conditions.
Prevention Strategies:
-
Careful Selection of Base: The choice of base can influence the extent of this side reaction.
-
Recommendation: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu, as they are less likely to promote hydrodehalogenation.[1]
-
-
Solvent System: The solvent can play a role in suppressing this side reaction.
-
Purity of Reagents: Ensure all reagents are of high purity and stored correctly to prevent the formation of impurities that could act as hydride sources.[1]
Issue 3: Reaction is Sluggish or Stalls Before Completion
A stalled reaction can be due to a variety of factors related to the reaction conditions.
Potential Causes:
-
Insufficiently active catalyst.
-
Suboptimal temperature.
-
Poor solubility of reagents.
Optimization Strategies:
-
Re-evaluate the Catalyst System: If using a standard catalyst system with limited success, consider more active, modern ligands.
-
Recommendation: For particularly challenging substrates, newer generations of Buchwald ligands may be necessary.
-
-
Optimize Reaction Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically between 80-110 °C.[2][3]
-
Action: If your reaction is sluggish at a lower temperature, gradually increase the temperature, monitoring for any potential decomposition of starting materials or product.
-
-
Solvent Choice and Concentration: The solvent must be capable of dissolving the reagents to ensure an efficient reaction.
-
Recommendation: Toluene and dioxane are common choices.[2] If solubility is an issue, consider a different solvent system or adjusting the concentration.
-
Frequently Asked Questions (FAQs)
Q1: Which bromopyridine isomer is the most challenging for Buchwald-Hartwig amination?
A1: 2-Bromopyridines are generally the most challenging substrates. The proximity of the nitrogen atom to the bromine-bearing carbon leads to strong coordination with the palladium catalyst, effectively poisoning it.[3] 3-Bromopyridines and 4-bromopyridines are typically more amenable to these coupling reactions, though they still present challenges compared to simple aryl bromides.[1][2]
Q2: What is the optimal base to use for the amination of bromopyridines?
A2: The optimal base is substrate-dependent. However, a general guideline is to start with a moderately strong, non-nucleophilic base.
-
Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates, but can be incompatible with sensitive functional groups and may promote side reactions.[7]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that can be useful for less acidic amines and allows for the presence of some protic functional groups.[4][8]
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder inorganic bases that are often a good choice to minimize side reactions like hydrodehalogenation.[1]
Q3: Can I use an amine hydrochloride salt directly in the reaction?
A3: Yes, it is possible to use an amine hydrochloride salt. However, you will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ.
Q4: My reaction is not going to completion. Should I add more catalyst?
A4: While adding more catalyst might seem like a straightforward solution, it is often more effective to first investigate other parameters. Catalyst deactivation is a common issue, and simply adding more catalyst may not address the root cause. Before adding more catalyst, consider optimizing the ligand, base, solvent, and temperature.
Q5: How do I effectively monitor the progress of my reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting materials and the formation of the product.
Data Presentation: Recommended Starting Conditions
The following table provides a starting point for optimizing your Buchwald-Hartwig amination of bromopyridines. These conditions are based on literature precedents and should be optimized for each specific substrate combination.[4]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a suitable pre-catalyst | Pre-catalysts often provide more consistent results.[1] |
| Ligand | SPhos, RuPhos, XPhos, or BINAP | Bulky, electron-rich ligands are essential to prevent catalyst inhibition.[1][2][4] |
| Pd:Ligand Ratio | 1:1 to 1:2 | The optimal ratio can vary depending on the specific ligand and substrate. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃, or K₃PO₄ | The choice of base depends on the amine and functional group tolerance.[1][4] |
| Base Equivalents | 1.5-3.0 equiv. | Sufficient base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | These solvents are commonly used and generally provide good solubility.[2] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is oxygen-sensitive.[1] |
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine Derivative
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.) under an inert atmosphere.
-
Reagent Addition: Add the bromopyridine derivative (1.0 equiv.) to the Schlenk tube. Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation.[1]
Visualizing the Catalytic Cycle and Common Pitfalls
Caption: The catalytic cycle of the Buchwald-Hartwig amination and key challenges.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig aminations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(6-Bromopyridin-3-yl)propan-2-ol. This guide is designed to provide in-depth, field-proven insights into a common yet challenging issue: catalyst poisoning. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome catalyst deactivation in your critical reactions, particularly palladium-catalyzed cross-coupling transformations.
Introduction: The Challenge of Pyridyl Substrates in Catalysis
This compound is a valuable building block in medicinal chemistry. However, its pyridine core, while essential for the final molecule's properties, presents a significant hurdle in transition metal-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation. This guide will walk you through the common causes of catalyst poisoning when using this substrate and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is showing very low conversion. What is the most likely cause?
A1: Low or no conversion is the classic symptom of catalyst deactivation. With a pyridine-containing substrate, the primary suspect is the coordination of the pyridine nitrogen to the palladium catalyst, forming a stable, off-cycle complex.[1][2] However, other factors such as impurities in the starting material, suboptimal reaction conditions, or degradation of reagents can also be at play.
Q2: I'm observing a significant amount of a black precipitate in my reaction. What is it, and is it a problem?
A2: The black precipitate is likely palladium black, which is agglomerated, catalytically inactive palladium nanoparticles. Its formation is a strong indicator of catalyst decomposition and deactivation. While a small amount of color change is normal, excessive and rapid formation of a black solid often correlates with poor reaction outcomes. This can be caused by exposure to oxygen, high temperatures, or the presence of certain impurities.
Q3: Could impurities in my commercially sourced this compound be poisoning my catalyst?
A3: Absolutely. Even trace amounts of certain impurities can act as potent catalyst poisons. Sulfur compounds are a notorious culprit in this regard and can be introduced during the synthesis of the starting materials.[3] Other potential impurities could include unreacted starting materials from the synthesis of the propanol, such as dibromopyridine, or byproducts from its degradation.
Q4: I'm seeing byproducts like the homocoupling of my boronic acid or protodeboronation. Are these related to catalyst poisoning?
A4: While not direct evidence of poisoning, these side reactions can be exacerbated by a sluggish primary catalytic cycle. When the desired cross-coupling is slow due to catalyst inhibition, side reactions can become more prominent.[4] Homocoupling is often promoted by the presence of oxygen, while protodeboronation can be caused by excess water or a base that is too harsh.[4]
Q5: Can the tertiary alcohol in this compound cause problems?
A5: Yes, under certain conditions, particularly at elevated temperatures or in the presence of acidic impurities, the tertiary alcohol can undergo dehydration to form 2-(6-bromopyridin-3-yl)prop-1-ene.[5] Alkenes can coordinate to palladium and potentially inhibit the desired catalytic cycle or participate in unwanted side reactions.
Troubleshooting Guide: A Systematic Approach
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is crucial. The following sections provide a step-by-step guide to identifying and resolving the root cause of catalyst poisoning.
Step 1: Diagnose the Problem
The first step is to gather as much information as possible from your failed reaction.
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS and ¹H NMR to identify all components in the crude reaction mixture. Look for:
-
Unreacted starting materials
-
Desired product
-
Known byproducts (homocoupled boronic acid, protodeboronated starting material)
-
Unexpected new species (potential degradation products)
-
-
Visual Observation: Note the color of the reaction mixture and the presence of any precipitates (e.g., palladium black).
Step 2: Assess the Quality of Your Reagents
The purity of your starting materials is paramount.
-
This compound:
-
Purity Check: Run a ¹H NMR and LC-MS of your starting material to ensure its purity.
-
Purification: If impurities are suspected, consider purifying the substrate.
-
-
Boronic Acid/Ester: Boronic acids are prone to degradation, especially upon prolonged storage. Using a more stable boronic ester (e.g., a pinacol ester) can mitigate issues related to protodeboronation.[4]
-
Solvents and Bases: Use high-purity, anhydrous solvents and fresh, finely powdered bases. Ensure solvents are properly degassed to remove oxygen.
Step 3: Optimize Your Reaction Conditions
The choice of catalyst, ligand, base, and solvent can have a dramatic impact on the outcome of reactions with challenging substrates.
-
Ligand Selection: For pyridyl substrates, bulky, electron-rich phosphine ligands are often the key to success. These ligands can sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen, and promote the desired catalytic cycle.[6]
-
Base Selection: The base plays a critical role in the transmetalation step. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often warranted. Ensure the base is soluble enough in the reaction medium.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. In some cases, the addition of a co-solvent like water can be beneficial, but it must be carefully controlled to avoid excessive protodeboronation.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Data Presentation: Ligand Performance in Suzuki Coupling of Bromopyridines
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of bromopyridines with phenylboronic acid. This data, adapted from the literature on similar substrates, can serve as a starting point for your own ligand screening.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Observation |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 60-75 | Moderate yield with a classic ligand. |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 85-95 | Bulky ligand significantly improves yield. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | >95 | Excellent yield, demonstrating the effectiveness of Buchwald-type ligands.[1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-AmylOH | 100 | >98 | Another highly effective Buchwald ligand for challenging substrates.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove non-polar and moderately polar impurities.
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices for minimizing catalyst poisoning.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane) via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Inhibition of the catalytic cycle by pyridine coordination.
References
Technical Support Center: Purification of 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the dedicated technical support guide for the purification of 2-(6-bromopyridin-3-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Here, we address common challenges and provide robust, field-tested solutions to ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
This section tackles the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is highly dependent on the synthetic route. However, for the common Grignard reaction between 2-bromo-5-iodopyridine and acetone, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2-bromo-5-iodopyridine or 5-bromo-2-iodopyridine depending on your starting material.
-
Grignard-Related Impurities: Biphenyl-type impurities formed from the coupling of the Grignard reagent.
-
Elimination Byproduct: 2-(6-bromopyridin-3-yl)prop-1-ene, which can form from the dehydration of the tertiary alcohol product, especially under acidic conditions or at elevated temperatures.
Q2: My crude NMR shows a clean conversion, but the isolated yield after column chromatography is very low. What could be the issue?
A2: Low recovery from silica gel chromatography is a frequent issue with pyridine-containing compounds. The nitrogen atom on the pyridine ring is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption. To mitigate this, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v in the eluent).
Q3: I am observing a new spot on my TLC plate after letting the purified compound sit for a few days. What is happening?
A3: This is likely due to the slow degradation of your product. As a tertiary alcohol, this compound can be susceptible to dehydration to form the corresponding alkene, especially if exposed to trace amounts of acid or stored at elevated temperatures. Ensure your storage solvent is neutral and store the compound at a low temperature (e.g., in a refrigerator or freezer).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., C18) is a viable alternative and can be particularly useful if you are struggling with silica gel. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be mindful that acidic conditions can promote the formation of the elimination byproduct.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to troubleshooting common purification challenges.
Symptom: Contamination with Starting Material (2-bromo-5-iodopyridine)
Underlying Cause: Incomplete reaction or insufficient quenching of the Grignard reagent.
Troubleshooting Workflow:
Caption: Workflow for addressing starting material contamination.
Detailed Protocol: Flash Column Chromatography
This protocol is designed to separate the more polar product from the less polar starting material.
-
Stationary Phase: Silica gel (230-400 mesh). Consider deactivating with 1% triethylamine in your eluent.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product. A typical gradient might be from 10% to 40% ethyl acetate in hexanes.
-
Step-by-Step:
-
Prepare the column by packing the silica gel in the initial low-polarity eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.
-
Load the sample onto the column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the percentage of ethyl acetate to elute the more polar product, this compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Symptom: Presence of the Dehydration Byproduct
Underlying Cause: The tertiary alcohol is prone to elimination of water to form an alkene, particularly under acidic conditions or at high temperatures.
Troubleshooting Workflow:
Caption: Strategy to mitigate dehydration byproduct formation.
Preventative Measures and Purification:
-
Workup: During the aqueous workup, avoid strong acids. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching, which is weakly acidic, or opt for a sodium bicarbonate (NaHCO₃) wash to ensure neutral to basic conditions.
-
Chromatography:
-
Deactivated Silica: As mentioned, use silica gel treated with triethylamine.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for preventing elimination. The elution conditions will need to be re-optimized, often requiring a more polar solvent system than silica.
-
-
Temperature: Avoid excessive heat during solvent removal (rotary evaporation). Keep the bath temperature below 40°C.
Data Summary: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase | Key Considerations |
| Normal Phase | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate Gradient (e.g., 10% to 40% EtOAc) | Add 1% triethylamine to the eluent to prevent streaking and improve recovery. |
| Normal Phase | Neutral or Basic Alumina | Hexanes/Ethyl Acetate Gradient | May require a more polar eluent system compared to silica. Excellent for acid-sensitive compounds. |
| Reverse Phase | C18 Silica | Acetonitrile/Water Gradient | Can be effective, but may require a buffer or modifier (e.g., formic acid) which could risk dehydration. |
Synthesis and Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway and the formation of a key byproduct.
Caption: Synthesis of the target compound and formation of the elimination byproduct.
This visualization highlights the critical step where the desired tertiary alcohol can undergo an acid-catalyzed or thermally induced dehydration to yield the corresponding alkene. Understanding this pathway is crucial for designing a purification strategy that minimizes the formation of this impurity.
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 2-(6-Bromopyridin-3-yl)propan-2-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
The structure of this compound presents a unique set of challenges that can often lead to low yields or failed reactions if not properly addressed. This guide is structured as a series of frequently asked questions that tackle the most common issues encountered in the field.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary challenges associated with this specific substrate?
A1: The difficulties with this substrate arise from a combination of electronic and steric factors inherent to its structure. Understanding these challenges is the first step toward successful optimization.
-
Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting or completely stalling the catalytic cycle.[2][3] This is a well-documented issue known as the "2-pyridyl problem," which is particularly pronounced for substrates substituted at the 2- or 6-position.[1][4]
-
Electronic Effects: The pyridine ring is electron-deficient, which generally aids the initial oxidative addition step—often the rate-determining step in the catalytic cycle.[5] However, the substituent at the 3-position is a tertiary alcohol, which is mildly electron-donating through induction. This can slightly decrease the reactivity of the carbon-bromine bond compared to an unsubstituted bromopyridine.
-
Common Side Reactions: Pyridine-containing substrates are notoriously prone to specific side reactions that consume starting materials and lower the yield of the desired product. These include:
-
Protodeboronation (in Suzuki Couplings): The hydrolysis of the boronic acid or ester coupling partner, replacing the boron functional group with a hydrogen atom.[6][7] This is often exacerbated by strong bases and the presence of water.[5][8]
-
Reductive Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom, which can be promoted by certain palladium hydride species that may form during the reaction.[6]
-
Homocoupling: The self-coupling of the boronic acid or organometallic reagent, often driven by the presence of oxygen in the reaction mixture.[2]
-
The key to success is to select a catalyst system (ligand and palladium precursor) and a base that can overcome these challenges, promoting the desired reaction pathway while minimizing catalyst inhibition and side reactions.
Q2: How do I select the optimal base for my reaction? I'm concerned about side reactions and catalyst deactivation.
A2: The base is not merely an additive; it plays a critical and active role in the catalytic cycle, and its choice can make or break a reaction.[9][10] Its primary functions are to facilitate the transmetalation step in Suzuki-Miyaura couplings or to deprotonate the nucleophile in Buchwald-Hartwig aminations.[5][11]
For a challenging substrate like this compound, a careful screening of bases is essential. A stronger base is not always better.
Table 1: Comparison of Common Bases for Cross-Coupling
| Base | Formula | Relative Strength | Typical Use Cases & Comments |
| Potassium Carbonate | K₂CO₃ | Moderate | A common, cost-effective choice for many Suzuki couplings. Often used in aqueous solvent mixtures. May not be strong enough for challenging substrates.[12][13] |
| Potassium Phosphate | K₃PO₄ | Strong | An excellent all-around base for difficult Suzuki couplings. Its moderate solubility and high strength facilitate transmetalation without being overly aggressive.[5][7] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often provides superior results due to its high solubility in organic solvents and strong basicity.[5][10] The higher cost is a consideration. |
| Sodium tert-butoxide | NaOtBu | Very Strong | The go-to base for Buchwald-Hartwig aminations. Its high strength is required to deprotonate the amine and form the active palladium-amido complex.[14][15] |
| Potassium Fluoride | KF | Mild | A mild base that can be effective in minimizing protodeboronation of sensitive boronic acids.[8][16] |
Troubleshooting Logic for Base Selection:
-
If you observe significant protodeboronation (Suzuki): Your base may be too strong or you may have too much water present. Switch to a milder base like K₃PO₄ or KF.[7][8] Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) which are more resistant to protodeboronation.[5][8]
-
If the reaction is sluggish or stalls (low conversion): The base may be too weak to promote the key transmetalation or deprotonation step. For Suzuki, consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[5] For Buchwald-Hartwig, NaOtBu is almost always the required choice.[15]
Q3: Standard ligands like triphenylphosphine (PPh₃) are not working. Which ligands should I screen for this challenging coupling?
A3: For substrates where catalyst inhibition by a pyridine nitrogen is a major issue, standard, less-bulky ligands like PPh₃ are often ineffective.[5] The solution lies in using modern, sophisticated ligands that are both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[17]
-
Steric bulk facilitates the final reductive elimination step to release the product and also helps to create a coordinatively unsaturated palladium species that is more reactive.[17][18]
For this compound, the most successful ligands are typically biaryl phosphines (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3]
Table 2: Recommended Ligands for Optimizing Couplings
| Ligand | Structure | Recommended Coupling | Key Features & Rationale |
| SPhos | (Structure available in chemical catalogs) | Suzuki-Miyaura, Buchwald-Hartwig | Excellent general ligand. Provides a good balance of steric bulk and electron-donating character. Often a great starting point for screening.[2][3] |
| XPhos | (Structure available in chemical catalogs) | Suzuki-Miyaura, Buchwald-Hartwig | More sterically demanding than SPhos. Highly effective for coupling with hindered substrates and for reactions involving aryl chlorides (if applicable).[15][19] |
| RuPhos | (Structure available in chemical catalogs) | Suzuki-Miyaura, Buchwald-Hartwig | Another highly active and versatile biaryl phosphine ligand, often successful when others fail. |
| PEPPSI-IPent | (Structure available in chemical catalogs) | Suzuki-Miyaura | An N-heterocyclic carbene (NHC) precatalyst. NHCs are very strong σ-donors and can be highly effective for challenging couplings, including those with pyridines.[18][20] |
Experimental Workflow for Optimization:
The diagram below illustrates a logical workflow for troubleshooting and optimizing your cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Q4: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with this substrate?
A4: Absolutely. This protocol is a robust starting point for coupling this compound with a generic arylboronic acid. It utilizes a modern catalyst system designed for challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.[5]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[7][21] The exclusion of oxygen is critical to prevent catalyst and ligand oxidation.[7]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 90–100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q5: What is a good starting point for a Buchwald-Hartwig amination using this bromopyridine?
A5: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and a suitable ligand to facilitate the C-N bond formation.[15][22] This protocol is a general starting point.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask or reaction vial with a stir bar.[15]
-
Reagent Addition: Add the this compound and the amine coupling partner.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and immediately purge with an inert gas.
-
Solvent Addition: Add the degassed toluene.
-
Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring.[14]
-
Monitoring & Workup: Follow the monitoring, workup, and purification steps as described in the Suzuki-Miyaura protocol above.
The Palladium Catalytic Cycle:
The diagram below outlines the fundamental steps in a palladium-catalyzed cross-coupling reaction, illustrating the critical roles of the base and ligand.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[21]
By systematically applying these principles and protocols, you can effectively troubleshoot and optimize the cross-coupling of this compound, enabling the efficient synthesis of your target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05726D [pubs.rsc.org]
- 21. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Coupling of Bromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for troubleshooting side reactions and common issues encountered during the Sonogashira coupling of bromopyridine substrates. The inherent electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, present unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Low or No Conversion of Bromopyridine
Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted bromopyridine remaining. What are the potential causes and solutions?
Answer: Low conversion is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can impede the catalytic cycle.[1]
Primary Causes & Recommended Actions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and agglomeration. The pyridine nitrogen can also coordinate to the palladium center, forming inactive complexes.[1]
-
Solution: Ensure your catalyst, particularly Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. If the reaction mixture turns black, this signifies the precipitation of "palladium black," an inactive form of the catalyst.[2] This is often caused by oxygen contamination, impurities, or excessive heat.[2] Rigorous degassing of all solvents and reagents is critical.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a crucial role.
-
Solution: While many Sonogashira reactions are run at room temperature, the oxidative addition of a C-Br bond on an electron-deficient pyridine ring is often the rate-limiting step and may require heating.[3][4] A temperature range of 60-100 °C is a common starting point.[1][5] However, excessive temperatures can accelerate catalyst decomposition.[1] If using a Pd(II) precatalyst, remember that some of your alkyne or amine solvent will be consumed to reduce it to the active Pd(0) state, which can sometimes manifest as initial homocoupling.[6]
-
-
Inappropriate Ligand Choice: The ligand must stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for diagnosing and solving low conversion issues.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?
Answer: Alkyne homocoupling, often called Glaser or Glaser-Hay coupling, is the most common side reaction in copper-mediated Sonogashira couplings.[3][9] It occurs via the oxidative dimerization of the copper acetylide intermediate, a process that is heavily promoted by oxygen.[3][10]
Competing Sonogashira vs. Glaser Pathways
Caption: The Sonogashira cycle competes with the oxygen-promoted Glaser homocoupling side reaction.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Oxygen is the primary oxidant for the dimerization.
-
Action: Use Schlenk line techniques or a glovebox. Degas all solvents and liquid reagents (including the amine base) thoroughly using at least three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[2]
-
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[2][3]
-
Action: Use the minimum effective amount of CuI, typically 1-5 mol%. Ensure the CuI is fresh and white or light tan; a green or brown color indicates oxidation and degradation.
-
-
Slow Addition of Alkyne: Maintaining a low instantaneous concentration of the alkyne and its corresponding copper acetylide can disfavor the bimolecular homocoupling reaction.
-
Action: Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump.
-
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, eliminating copper is the most effective solution.[3][11][12]
Issue 3: Protodebromination (Loss of Bromine)
Question: I am observing a significant amount of the debrominated pyridine byproduct in my reaction mixture. What causes this and how can I prevent it?
Answer: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction reduces the yield of the desired product and can complicate purification.
Primary Causes & Recommended Actions:
-
Impurities as Hydride Sources: Trace amounts of water or other protic impurities can react with the palladium catalyst or other species in the reaction to generate hydride intermediates, which can then lead to hydrodehalogenation.
-
Solution: Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled and degassed solvents and high-purity bases.[1]
-
-
Base- or Solvent-Mediated Decomposition: Some amine bases, especially at elevated temperatures, can decompose to generate species that act as hydride donors.
-
Solution: Consider using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ instead of an amine base, particularly if high temperatures are required. Alternatively, screen different amine bases (e.g., diisopropylamine vs. triethylamine).
-
Frequently Asked Questions (FAQs)
Q1: Why is a copper co-catalyst typically used in the Sonogashira reaction? The copper(I) co-catalyst plays a crucial role in the traditional Sonogashira reaction. It reacts with the terminal alkyne and base to form a copper acetylide intermediate.[15] This intermediate then undergoes transmetalation with the palladium(II)-aryl complex, which is generally considered the rate-determining step.[15] The presence of copper facilitates the deprotonation of the alkyne and accelerates the overall reaction, allowing it to proceed under milder conditions (often room temperature).[14][16]
Q2: How does the position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) affect reactivity? The position of the bromine atom significantly influences the reactivity due to the electronic properties of the pyridine ring.
-
2- and 4-Bromopyridines: The bromine at these positions is activated towards nucleophilic attack and can be more readily activated in the oxidative addition step due to resonance effects involving the electron-withdrawing nitrogen atom. However, the 2-position presents a unique challenge: the proximity of the nitrogen lone pair can lead to chelation with the palladium catalyst, potentially inhibiting the reaction.[1]
-
3-Bromopyridine: This isomer is often less reactive than the 2- and 4-isomers in palladium-catalyzed couplings because the bromine is not in a conjugated position relative to the nitrogen. Consequently, it may require more forcing conditions (higher temperature, stronger ligand) to react efficiently.[17]
Q3: My substrate is a bromo-iodopyridine. Which position will react first? The Sonogashira coupling exhibits a strong and predictable preference for the carbon-halogen bond reactivity, following the general trend: C–I > C–Br > C–Cl.[2][13][18] This is due to the lower bond dissociation energy of the C-I bond, which facilitates a much faster rate of oxidative addition to the palladium(0) catalyst.[13] Therefore, the coupling will occur selectively at the iodo-substituted position. By carefully controlling the reaction conditions (e.g., lower temperature, 1.0-1.2 equivalents of alkyne), you can achieve high yields of the mono-alkynylated product, leaving the C-Br bond available for subsequent transformations.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Bromopyridines
This is a generalized starting procedure and requires optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add a degassed solvent (e.g., THF, Dioxane, or Toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[18]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salt. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for cases where alkyne homocoupling is a significant problem.[13]
-
Setup: To a dry Schlenk flask, add the bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous and degassed solvent (e.g., Toluene or Dioxane).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C), stirring vigorously. Monitor the reaction progress.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low/No Reaction | Catalyst decomposition (Pd black) | Use fresh catalyst; improve degassing; avoid excessive heat.[2] |
| Low reactivity of C-Br bond | Increase temperature; use a more electron-rich/bulky ligand (e.g., XPhos).[4][7] | |
| Main Byproduct is Alkyne Dimer | Oxygen in the reaction mixture | Rigorously degas all reagents and maintain an inert atmosphere.[2][9] |
| High concentration of CuI | Reduce CuI loading to 1-2 mol%.[2] | |
| - | Switch to a copper-free protocol.[11] | |
| Debrominated Starting Material Observed | Hydride impurities | Use anhydrous solvents and reagents.[1] |
| Base decomposition at high temp. | Screen alternative amine bases or switch to an inorganic base (K₂CO₃). | |
| Reaction Stalls | Ligand degradation | Ensure an inert atmosphere; consider more robust ligands.[1][19] |
| Pyridine coordination to Pd | Use a less coordinating solvent; screen different ligand systems.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Reactivity and Troubleshooting for 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the technical support center for 2-(6-Bromopyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity challenges of this substrate in common cross-coupling reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the success of your experiments.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to the interplay of its structural features: the electron-deficient bromopyridine ring and the tertiary alcohol functionality. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium catalyst and impeding its activity.[1] Furthermore, the tertiary alcohol group is susceptible to dehydration under certain conditions, particularly with strong bases or high temperatures, leading to undesired alkene byproducts.
This guide will focus on troubleshooting two of the most common and powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2] However, when using this compound, researchers may encounter issues such as low yield, catalyst deactivation, and side product formation.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes?
A1: Low conversion is a common issue and can often be attributed to several factors:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium.[3]
-
Inappropriate Base: Strong bases like sodium tert-butoxide may promote side reactions of the tertiary alcohol. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more suitable for base-sensitive substrates.[4]
-
Protodeboronation: The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the undesired cleavage of the C-B bond.[5] Ensuring anhydrous conditions and using a more stable boronic ester (e.g., a pinacol ester) can help.[6]
-
Poor Reagent Quality: Ensure all reagents, especially the boronic acid and solvents, are pure and dry.
Q2: I'm observing a significant amount of an alkene byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of an alkene byproduct, 2-(6-bromopyridin-3-yl)prop-1-ene, is likely due to the dehydration of the tertiary alcohol. This can be promoted by acidic or strongly basic conditions and elevated temperatures.
-
Mechanism of Dehydration: Tertiary alcohols can undergo elimination reactions (E1 or E2) to form alkenes. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Under basic conditions, a strong base can facilitate elimination.
-
Preventative Measures:
-
Use Milder Bases: Avoid strong bases like alkoxides. Opt for carbonates or phosphates.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Protecting Group Strategy: If dehydration persists, consider protecting the tertiary alcohol as a silyl ether (e.g., with TBDMSCl). Silyl ethers are generally stable to the basic conditions of the Suzuki coupling and can be removed later with a fluoride source like TBAF.
-
Q3: How do I choose the optimal ligand for the Suzuki coupling of this substrate?
A3: Ligand selection is critical for successful coupling with electron-deficient and potentially coordinating substrates like this compound.
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, or RuPhos are often effective.[1] Their steric bulk helps to promote the reductive elimination step and can prevent the pyridine nitrogen from strongly coordinating to the palladium.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective and may offer greater stability.
A screening of different ligands is often necessary to find the optimal choice for a specific coupling partner.
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich ligand to promote catalysis and prevent inhibition.[1] |
| Base | K₃PO₄ (2-3 equiv.) | A moderately strong, non-nucleophilic base to minimize side reactions.[8] |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equiv.) | A slight excess is typically used. Consider a pinacol ester for stability. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents are generally effective. A small amount of water is often necessary. |
| Temperature | 80-100 °C | Start at a lower temperature and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and reagents. |
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9] Similar to the Suzuki coupling, reactions with this compound can be challenging.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A1: The common culprits for a failed Buchwald-Hartwig amination are similar to those for the Suzuki coupling, with some specific considerations for the amine coupling partner.
-
Base Strength and Compatibility: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10] However, with the tertiary alcohol present, these strong bases can promote dehydration. A careful balance is needed, and screening of bases is recommended. Milder organic bases like DBU have also been shown to be effective in some cases for electron-poor aryl halides.
-
Ligand Choice: The choice of ligand is crucial and substrate-dependent. For heteroaryl halides, bulky biaryl phosphine ligands like XPhos, BrettPhos, or Josiphos-type ligands are often successful.[11]
-
Amine Reactivity: The nucleophilicity and steric hindrance of the amine coupling partner will significantly impact the reaction. Primary amines are generally more reactive than secondary amines.
Q2: I am seeing hydrodehalogenation of my starting material (replacement of Br with H). What causes this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate.
-
Mitigation Strategies:
-
Ligand Choice: Bidentate ligands can sometimes suppress side reactions by creating a more stable catalytic complex.[9]
-
Reaction Conditions: Adjusting the temperature and reaction time can help minimize this side reaction.
-
Q3: Can the tertiary alcohol group interfere with the Buchwald-Hartwig reaction?
A3: Yes, the tertiary alcohol can present challenges:
-
Dehydration: As with the Suzuki coupling, strong bases and high temperatures can lead to elimination to form the corresponding alkene.
-
Catalyst Inhibition: The hydroxyl group, along with the pyridine nitrogen, can potentially coordinate to the palladium catalyst, although this is less common than inhibition by the pyridine nitrogen itself.
If these issues are significant, protecting the alcohol group may be a viable strategy.
Recommended Starting Protocol for Buchwald-Hartwig Amination
This protocol serves as a general starting point for the amination of this compound.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a precatalyst like XPhos-Pd-G3 | Precatalysts can offer improved reliability and activity. |
| Ligand | XPhos (2-4 mol%) | A highly effective and general ligand for challenging aminations.[11] |
| Base | NaOtBu (1.4-2.0 equiv.) | A strong base is typically required. Monitor for dehydration. |
| Amine | Primary or secondary amine (1.2-1.5 equiv.) | Stoichiometry may need optimization depending on the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 80-110 °C | Higher temperatures are often necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Troubleshooting Logic Flow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. cfmot.de [cfmot.de]
- 8. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Work-up & Purification of 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the technical support guide for 2-(6-Bromopyridin-3-yl)propan-2-ol. As a key synthetic intermediate in pharmaceutical and materials science research, handling this molecule effectively during reaction work-up and purification is critical for success. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to address common challenges encountered by researchers.
Core Principles: The Acid-Base Duality
The primary challenge in working with this compound lies in its bifunctional nature. It possesses a basic pyridine nitrogen and an acid-sensitive tertiary alcohol. A successful work-up strategy hinges on exploiting the basicity for separation while avoiding conditions that could degrade the alcohol.
Q1: How does pH control the solubility and separation of my compound?
A1: The pyridine ring is a weak base with a pKa typically in the range of 5.2-6.0.[1][2] This property is the most powerful tool for its separation from non-basic impurities.
-
In Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, forming a pyridinium salt. This salt is ionic and highly soluble in the aqueous phase. This allows you to "wash away" the compound from an organic layer if you are trying to remove it, or conversely, to extract it from an organic layer into an acidic aqueous layer.
-
In Neutral or Basic Conditions (pH > 7): The pyridine nitrogen is in its neutral, deprotonated form. The molecule as a whole is significantly more non-polar and will preferentially partition into common organic solvents like ethyl acetate, dichloromethane, or diethyl ether.
The key is to adjust the pH of the aqueous phase during liquid-liquid extraction to control which layer your compound resides in. However, the tertiary alcohol introduces a significant risk: exposure to even moderately acidic conditions, especially with heating, can cause dehydration to form the corresponding alkene, 2-(6-bromopyridin-3-yl)prop-1-ene. Therefore, prolonged exposure to strong acids or any heating during acidic extraction should be strictly avoided.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(6-Bromopyridin-3-yl)propan-2-ol
Welcome to the technical support guide for 2-(6-Bromopyridin-3-yl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when using this versatile building block in organic synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound and why is solubility a concern?
This compound is a pyridinyl alcohol derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of approximately 216.08 g/mol .[1][2] It is typically supplied as a white to off-white solid.[1]
The solubility challenge arises from its molecular structure. The molecule contains both a polar tertiary alcohol and a pyridinyl nitrogen atom, which can engage in hydrogen bonding, and a nonpolar bromopyridine ring. This combination can lead to limited solubility in a single solvent, as it is neither extremely polar nor entirely nonpolar. In many common reaction solvents, achieving a sufficient concentration at room temperature for efficient reaction kinetics can be difficult, leading to sluggish or incomplete reactions.
Q2: I am seeing incomplete conversion in my Suzuki-Miyaura coupling reaction. Could this be a solubility issue?
Yes, poor solubility is a primary cause of low conversion and yield in Suzuki-Miyaura cross-coupling reactions.[3] For the catalytic cycle to function efficiently, all components—the aryl bromide (your substrate), the boronic acid/ester, the base, and the palladium catalyst—must be at least partially soluble in the reaction medium.[4] If your substrate, this compound, is not adequately dissolved, its availability to the palladium catalyst for the initial oxidative addition step is limited, thereby slowing down the entire reaction.[5] This often manifests as a stalled reaction where starting material remains even after extended reaction times.
Q3: What is the first step I should take to address poor solubility?
The most straightforward initial step is to adjust the solvent system and temperature. Many Suzuki reactions benefit from heating, which significantly increases the solubility of most organic compounds.[6] A gradual increase in temperature (e.g., from room temperature to 60 °C, then to 80-100 °C) while monitoring the reaction progress is a standard optimization procedure.[6][7]
However, the most robust solution often involves creating a solvent system that can accommodate both polar and nonpolar reagents. This is typically achieved by using a mixture of a primary organic solvent and a co-solvent.
Troubleshooting Guide: Enhancing Solubility in Reactions
This section provides a systematic approach to resolving solubility problems, focusing on the widely used Suzuki-Miyaura cross-coupling reaction as a prime example.
Issue 1: The substrate does not dissolve in the chosen solvent at room temperature.
Solution: Implement a Co-Solvent System.
The "like dissolves like" principle can be limiting for molecules with mixed polarity. A co-solvent system is often the key. For Suzuki reactions, ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are common, but the addition of water is frequently beneficial.[4]
Why this works (Causality):
-
Primary Organic Solvent (e.g., 1,4-Dioxane, THF, Toluene): These solvents are chosen to dissolve the organic electrophile (your bromopyridine substrate) and the boronic acid coupling partner.[4]
-
Aqueous Co-Solvent (Water): Water is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃), which is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[4][6] The presence of water can also help solubilize highly polar intermediates.
A typical starting point is a 4:1 or 3:1 ratio of organic solvent to water.[8]
Recommended Solvent Systems for Suzuki Coupling:
| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| 1,4-Dioxane | Water | 4:1 to 2:1 | A robust, widely used system for many bromopyridines.[8] |
| Tetrahydrofuran (THF) | Water | 4:1 to 2:1 | Good general-purpose system, though lower boiling point limits max temperature.[6] |
| Toluene | Water | 10:1 to 4:1 | Useful for higher temperatures; phase separation is more pronounced.[6] |
| Dimethylformamide (DMF) | Water | 5:1 | Can aid in dissolving particularly stubborn starting materials but is harder to remove.[6] |
Issue 2: Even with heating and a co-solvent, the reaction is slow or incomplete.
Solution 1: Increase Temperature.
If your chosen solvent system allows, increasing the temperature to 80-110 °C can provide the necessary energy to overcome activation barriers and further improve solubility.[6] Ensure your reaction is well-sealed to prevent solvent loss, especially with lower-boiling solvents like THF.
Solution 2: Introduce a Phase-Transfer Catalyst (PTC).
For biphasic reactions (e.g., toluene/water), where reagents are partitioned between two immiscible layers, a phase-transfer catalyst can dramatically accelerate the reaction.[3][9]
Why this works (Causality): A PTC, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is a salt with a large, organophilic cation and an anion.[3][10] The cation can pair with the anionic base (e.g., carbonate or hydroxide) and transport it from the aqueous phase into the organic phase. This increases the effective concentration of the base in the organic layer where the reaction occurs, facilitating the activation of the boronic acid and accelerating the catalytic cycle.[9][11] Studies have shown that PTCs can lead to significant rate enhancements in Suzuki couplings.[9][11]
dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Decision workflow for solubility issues.", fontname="Arial", fontsize=10];
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing to a large-scale reaction, perform a quick solubility test.
-
Add ~10 mg of this compound to a small vial.
-
Add 0.5 mL of your chosen primary solvent (e.g., 1,4-dioxane).
-
Observe solubility at room temperature with stirring.
-
If insoluble, add the co-solvent (e.g., 0.1 mL of water) and observe.
-
If still insoluble, gently warm the vial in a heat block to your target reaction temperature and observe. This will give you a good indication of the best starting conditions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Enhanced Solubility
This is a generalized procedure and must be optimized for your specific coupling partner.
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).[6]
-
If using a phase-transfer catalyst, add TBAB (0.1–1.0 eq.).[12]
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent catalyst degradation.[6]
Reagent Addition and Reaction: 5. Through the septum, add the degassed primary organic solvent (e.g., 1,4-dioxane) and then the degassed water to achieve the desired ratio (e.g., 4:1). The total solvent volume should create a concentration of ~0.1-0.2 M with respect to the limiting reagent. 6. Add the palladium catalyst system (e.g., Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%)).[8] 7. Place the vial in a pre-heated reaction block or oil bath and stir vigorously at the target temperature (e.g., 90 °C). Vigorous stirring is essential for biphasic reactions to maximize interfacial contact.[13] 8. Monitor the reaction progress by TLC or LC-MS.
dot graph G { layout=dot; rankdir=LR; bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Key components for a successful Suzuki coupling.", fontname="Arial", fontsize=10];
Reaction Work-up: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Dilute the mixture with an organic solvent like ethyl acetate. 11. Wash the organic layer sequentially with water and then brine (saturated aq. NaCl). The brine wash helps to remove residual water from the organic layer. 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[14] 13. Purify the crude product by flash column chromatography on silica gel.[14]
References
- 1. This compound | 477252-29-2 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
The synthesis of this tertiary alcohol, a valuable intermediate in pharmaceutical development, is most commonly achieved via a Grignard reaction. This pathway, while effective, is sensitive to reaction conditions and prone to specific side reactions that can complicate purification and reduce overall yield. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the primary synthetic route for 2-(6-aminopyridin-3-yl)propan-2-ol and what are the initial challenges?
The most prevalent and scalable method for synthesizing 2-(6-aminopyridin-3-yl)propan-2-ol is the Grignard reaction, starting from 5-bromo-2-aminopyridine and using acetone as the electrophile. The process involves two key steps: the formation of the pyridyl Grignard reagent, followed by its nucleophilic addition to the carbonyl carbon of acetone.
However, the Grignard reagent is a powerful nucleophile and a strong base, making it highly reactive and non-selective.[1][2] The primary challenges arise from this reactivity:
-
Moisture Sensitivity: Grignard reagents react readily with any protic source, especially water, which will quench the reagent and halt the desired reaction.[3][4]
-
Reactivity of the Amino Group: The N-H proton of the 2-amino group is acidic enough to react with the highly basic Grignard reagent, leading to self-quenching and reduced yield.
-
Side Reactions: Competing side reactions, such as homocoupling, are common and lead to significant impurities.[1][5]
Below is a diagram illustrating the intended synthetic pathway.
Caption: Intended Grignard reaction pathway for the synthesis.
Q2: My reaction has a low yield and I've isolated significant amounts of 2-aminopyridine. What is the cause?
The isolation of 2-aminopyridine is a clear indication that the Grignard reagent, once formed, was protonated (quenched) before it could react with acetone. There are two primary sources for this unwanted protonation.
-
Trace Moisture: The most common culprit is residual water in the glassware or solvent. Grignard reagents are exceptionally strong bases and will readily deprotonate water to form a hydrocarbon (in this case, 2-aminopyridine) and magnesium hydroxide salts.[3][4]
-
The Amine Proton: The proton on the 2-amino group of the pyridine ring is acidic and can be abstracted by another molecule of the Grignard reagent in an acid-base reaction. This "self-quenching" consumes two equivalents of the Grignard reagent to produce one molecule of 2-aminopyridine and a magnesium salt of the starting material.
Solutions:
-
Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed, anhydrous-grade bottle.[2]
-
Use of Excess Reagent: Employing an excess of the Grignard reagent (e.g., 2.5-3.0 equivalents relative to acetone) can compensate for losses due to self-quenching.
-
Protecting Groups: While adding steps, protection of the amine (e.g., as a silyl amine) can prevent self-quenching but requires subsequent deprotection.
Q3: I'm observing a high-molecular-weight, sparingly soluble impurity. What is it and how can I prevent its formation?
This is almost certainly the 6,6'-diamino-3,3'-bipyridine byproduct, formed via a Wurtz-type homocoupling reaction.[1][5] In this side reaction, the Grignard reagent's nucleophilic carbon atom attacks the electrophilic carbon atom of an unreacted 5-bromo-2-aminopyridine molecule.
This side reaction is particularly favored by:
-
High local concentrations of the starting halide.
-
Elevated reaction temperatures.[1]
Caption: Key byproduct formation pathways from the Grignard reagent.
Prevention Strategies:
| Strategy | Rationale |
| Slow Addition | Add the solution of 5-bromo-2-aminopyridine dropwise to the suspension of magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it encountering an already-formed Grignard molecule. |
| Temperature Control | Maintain a gentle reflux during Grignard formation and cool the reaction to 0°C before and during the addition of acetone. Lower temperatures disfavor the coupling reaction.[5] |
| Halogen-Metal Exchange | Consider an alternative Grignard formation method, such as a halogen-metal exchange using isopropylmagnesium chloride (i-PrMgCl) at low temperatures (-20 to 0°C). This can be a more controlled and efficient way to generate the desired pyridyl Grignard reagent. |
Q4: How can I effectively analyze my crude product to identify and quantify these byproducts?
A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is often the primary tool for quantification.[6]
| Analytical Technique | Purpose & Expected Observations |
| HPLC (Reverse Phase) | Purity Quantification. The highly non-polar bipyridyl byproduct will have a significantly longer retention time than the polar product and starting material. 2-aminopyridine will elute earliest. A typical gradient might be Water/Acetonitrile with 0.1% TFA. |
| GC-MS | Impurity Identification. Provides molecular weight information. The product may require derivatization for volatility. Useful for identifying low-level volatile impurities. |
| ¹H NMR | Structural Confirmation. The product will show a characteristic singlet for the two methyl groups (~1.5 ppm) and distinct aromatic signals. The bipyridyl byproduct will show a more complex, but symmetrical, aromatic pattern. Unreacted starting material will have its own unique aromatic signature. |
| LC-MS | Definitive Identification. Combines the separation power of HPLC with the mass identification of MS. Ideal for confirming the mass of peaks observed in the HPLC chromatogram. |
Experimental Protocols
Protocol 1: Synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol
Warning: This procedure must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (1.5 eq). Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.
-
Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 5-bromo-2-aminopyridine (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the halide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium has been consumed.
-
Nucleophilic Addition: Cool the resulting dark Grignard solution to 0°C in an ice bath. Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Quenching: After stirring at 0°C for 1 hour post-addition, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexanes or dichloromethane).
-
Loading: Carefully load the dried, adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient solvent system. Start with a non-polar mobile phase (e.g., 100% Dichloromethane) to elute non-polar impurities like the bipyridyl byproduct. Gradually increase the polarity by adding methanol (e.g., 0% to 10% Methanol in Dichloromethane).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(6-aminopyridin-3-yl)propan-2-ol.
References
Validation & Comparative
A Senior Scientist's Guide to Orthogonal Purity Validation of 2-(6-Bromopyridin-3-yl)propan-2-ol Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug discovery, pyridine-based scaffolds are indispensable building blocks for a vast array of therapeutic agents. Among these, 2-(6-bromopyridin-3-yl)propan-2-ol and its derivatives serve as key intermediates in the synthesis of compounds targeting critical pathways in oncology, neuroscience, and infectious diseases. Their utility stems from the versatile reactivity of the bromine atom for cross-coupling reactions and the tertiary alcohol for further functionalization.
However, the synthetic route to these intermediates, often involving organometallic additions to a pyridine core, is fraught with potential pitfalls, leading to a spectrum of impurities. These can include unreacted starting materials, regioisomers, and reaction byproducts that can compromise the integrity of downstream reactions, introduce confounding variables in biological assays, and pose significant safety risks in a therapeutic context.
This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of these critical intermediates. We will move beyond a simple checklist of methods to advocate for an orthogonal, multi-technique approach . This philosophy, grounded in the principle that no single method is infallible, ensures a comprehensive and trustworthy assessment of a compound's purity, a cornerstone of robust scientific research and development.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity determination is a common but risky practice. A compound may appear pure by one method while containing significant impurities that are "invisible" to that specific technique. For instance, an impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) will go undetected. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy may not detect non-proton-containing inorganic impurities.
An orthogonal approach leverages techniques that rely on different physicochemical principles to separate and detect molecules. By combining methods that probe structure (NMR, MS), chromatographic behavior (HPLC), and elemental composition (EA), we create a self-validating system that provides a holistic and reliable purity profile. This strategy is not just best practice; it is a fundamental requirement for generating high-quality, reproducible data in a regulated environment.
Comparative Analysis of Core Purity Validation Techniques
Here, we dissect the primary analytical tools used for purity assessment, comparing their strengths and limitations in the context of this compound derivatives.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
¹H NMR is arguably the most powerful tool for initial structural confirmation and purity assessment. It provides a detailed "fingerprint" of the molecule's proton environment, confirming the presence of key functional groups and their relative arrangement.
Expertise in Action: For a compound like this compound, we expect to see specific signals: two singlets for the methyl groups, a singlet for the hydroxyl proton, and three distinct signals in the aromatic region corresponding to the pyridine ring protons. The presence of signals that cannot be assigned to the target structure immediately indicates impurities. For instance, the persistence of signals from the starting material, 5-bromo-2-methylpyridine, would be a clear red flag.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as the hydroxyl proton (OH) signal is typically well-resolved and does not exchange as readily as in CDCl₃.
-
Internal Standard: Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene). This is crucial for quantitative NMR (qNMR), allowing for the calculation of an absolute purity value, not just a relative one.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons, which is essential for accurate integration and quantification.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline the spectrum correctly.
-
Analysis: Integrate all signals corresponding to the target compound and the internal standard. Compare the integral of the compound's signals to the integral of the standard's signals to calculate the purity. Scrutinize the baseline for small peaks that may represent impurities.
Data Interpretation: ¹H NMR
| Feature Analyzed | Ideal Result for Pure Compound | Indication of Impurity |
| Chemical Shifts & Splitting | Signals match the predicted structure of this compound. | Unexpected peaks, altered splitting patterns. |
| Integration Ratios | Relative integrals of proton signals match the number of protons (e.g., 6H for methyls, 1H for each aromatic proton). | Ratios are skewed, suggesting the presence of another molecule. |
| Baseline | Clean baseline, free of unidentified peaks. | Small, broad peaks may indicate residual solvents (e.g., diethyl ether, THF). Sharp singlets could be starting materials. |
| qNMR Calculation | Purity calculated against the internal standard is ≥95%. | Calculated purity is below the acceptable threshold. |
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is the gold standard for quantifying the purity of small molecules by separating them based on their interaction with a stationary phase. For routine purity checks, a UV detector is typically used.
Expertise in Action: The key to a successful HPLC method is achieving good separation between the main compound peak and all potential impurities. For pyridine-containing compounds, reversed-phase columns (like a C18) are the standard choice. The method development process involves optimizing the mobile phase (e.g., acetonitrile/water or methanol/water gradients), flow rate, and column temperature to ensure sharp peaks and baseline resolution. A Diode Array Detector (DAD) is superior to a simple UV detector as it can assess peak purity by comparing spectra across a single peak, helping to identify co-eluting impurities.
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a quaternary pump, autosampler, column heater, and DAD.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient might be 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitoring at 254 nm (or the λmax of the compound).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute to ~0.1 mg/mL for injection.
-
Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks.
Data Interpretation: HPLC
| Parameter | Ideal Result for Pure Compound | Indication of Impurity |
| Main Peak | A single, sharp, symmetrical peak at a consistent retention time. | Broad, tailing, or fronting peak; multiple peaks. |
| Peak Purity (DAD) | Peak purity index is high (>990). Spectra are consistent across the peak. | Low peak purity index, indicating co-elution. |
| Area % Calculation | Main peak area is ≥95% of the total peak area. | Presence of other peaks, reducing the main peak's area percentage. |
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a chromatographic technique (LC-MS), it becomes an incredibly powerful tool for identifying unknown impurities.
Expertise in Action: For this compound, a key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M+) will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass units. The absence of this characteristic pattern would be a major red flag. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula to within a few parts per million (ppm), which is exceptionally strong evidence of the compound's identity.
Experimental Protocol: LC-MS Analysis
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
-
Ionization Source: Electrospray Ionization (ESI) is most common for this type of molecule, typically run in positive ion mode (ESI+).
-
MS Acquisition: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).
-
Analysis: Extract the ion chromatogram for the expected mass of the target compound. Examine the mass spectrum of the main peak. The observed mass should match the calculated theoretical mass. For impurities, the mass spectrum can provide immediate clues to their identity. For example, a peak with a mass corresponding to the starting material confirms its presence.
Integrated Workflow for Purity Validation
The following workflow illustrates how these techniques should be integrated for a robust purity assessment.
Caption: An integrated workflow for the validation of synthesized chemical intermediates.
Summary: A Comparison of Techniques
The table below summarizes the relative strengths and weaknesses of the discussed techniques, guiding the researcher in selecting the appropriate methods.
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Structural confirmation, relative quantification of proton-bearing species. | Excellent for structure elucidation; can identify and quantify many impurities simultaneously; qNMR provides absolute purity. | Insensitive to non-protonated impurities (e.g., salts); can have overlapping signals in complex molecules. |
| HPLC-DAD | Quantitative purity based on chromatographic separation. | Highly sensitive and reproducible; excellent for quantifying known and unknown impurities; peak purity analysis can detect co-elution. | Requires a chromophore for UV detection; impurities that co-elute or lack a chromophore are missed; relative purity, not absolute. |
| LC-MS | Molecular weight confirmation of the main peak and impurities. | Unambiguously confirms molecular weight; extremely sensitive; provides MW of unknown impurities, aiding in their identification. | Response factors can vary widely, making it difficult to quantify without standards; ion suppression can affect results. |
| Elemental Analysis | Bulk elemental composition (%C, H, N). | Provides fundamental confirmation of the empirical formula. | Requires a highly pure sample (typically >98%); does not distinguish between isomers; insensitive to minor impurities. |
Conclusion
Validating the purity of this compound derivatives is not a task to be accomplished with a single measurement. It requires a thoughtful, orthogonal strategy that combines the structural detail of NMR, the quantitative power of HPLC, and the molecular weight certainty of MS. By understanding the unique strengths and limitations of each technique and integrating them into a logical workflow, researchers can ensure the quality and integrity of their chemical matter. This rigorous approach is fundamental to producing reliable, reproducible results, accelerating the path from chemical synthesis to groundbreaking drug discovery.
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(6-Bromopyridin-3-yl)propan-2-ol
This guide provides an in-depth technical comparison of the efficacy of various palladium catalysts in cross-coupling reactions involving 2-(6-Bromopyridin-3-yl)propan-2-ol. This valuable building block is frequently utilized by researchers, medicinal chemists, and drug development professionals in the synthesis of novel compounds with potential therapeutic applications. Understanding the nuances of catalyst selection is paramount for achieving optimal yields, purity, and reaction efficiency. This document will delve into the practical application of different palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by experimental data from analogous systems to provide a predictive framework for your synthetic endeavors.
The Strategic Importance of Catalyst Selection
The pyridine core, coupled with a tertiary alcohol, presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring can facilitate oxidative addition of the C-Br bond to the palladium(0) center. However, the nitrogen atom can also act as a ligand, potentially leading to catalyst inhibition. Furthermore, the tertiary alcohol moiety may influence the reaction through steric hindrance or by participating in side reactions under certain conditions.
The choice of palladium catalyst, specifically the ligand sphere around the metal center, is therefore critical in navigating these factors to achieve a successful transformation. This guide will compare the performance of common phosphine-based ligands and the increasingly popular N-heterocyclic carbene (NHC) ligands.
Comparative Efficacy of Palladium Catalysts
While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable insights from studies on structurally similar bromopyridine derivatives. The following sections provide a comparative overview of different catalyst systems for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For a substrate like this compound, this reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring.
dot graph { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-R" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Br" [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF"]; "R-B(OR)2" [label="Boronic Acid/Ester", shape=box, style=filled, fillcolor="#FFFFFF"]; "Product" [label="2-(6-Arylpyridin-3-yl)propan-2-ol", shape=box, style=filled, fillcolor="#FFFFFF"]; Base [shape=box, style=filled, fillcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative Addition" -> "Aryl-Pd(II)-Br"; "Ar-Br" -> "Oxidative Addition"; "Aryl-Pd(II)-Br" -> "Transmetalation" -> "Aryl-Pd(II)-R"; "R-B(OR)2" -> "Transmetalation"; Base -> "Transmetalation"; "Aryl-Pd(II)-R" -> "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; } Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrates) | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3-5 | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-85 | [1] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-12 | 85-95 | [2] |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | 0.5-2 | Cs₂CO₃ | Toluene | 100 | 2-8 | >90 | [3] |
| PEPPSI-IPr | NHC | 0.5-2 | K₃PO₄ | t-AmylOH | 100 | 1-4 | >95 | [4] |
Causality Behind Experimental Choices:
-
Phosphine Ligands: Traditional catalysts like Pd(PPh₃)₄ are readily available but may require higher catalyst loadings and longer reaction times for challenging substrates. More advanced phosphine ligands, such as the Buchwald-type ligand SPhos, are more electron-rich and bulky, which promotes both the oxidative addition and the final reductive elimination steps, leading to higher efficiency.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring NHC ligands, are known for their high stability and activity, often allowing for lower catalyst loadings and shorter reaction times. The strong σ-donating ability of the NHC ligand forms a robust bond with the palladium center, preventing catalyst decomposition and promoting efficient turnover. For a substrate with a potentially coordinating pyridine nitrogen, a stable catalyst like PEPPSI-IPr is a highly recommended starting point.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of a diverse range of substituted anilines and related compounds. In the context of our substrate, this reaction would allow for the introduction of various primary and secondary amines at the 6-position.
dot graph { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amine Coordination & Deprotonation" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontsize=10]; "Aryl-Pd(II)-NR1R2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Br" [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF"]; "HNR1R2" [label="Amine", shape=box, style=filled, fillcolor="#FFFFFF"]; "Product" [label="2-(6-Aminopyridin-3-yl)propan-2-ol", shape=box, style=filled, fillcolor="#FFFFFF"]; Base [shape=box, style=filled, fillcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative Addition" -> "Aryl-Pd(II)-Br"; "Ar-Br" -> "Oxidative Addition"; "Aryl-Pd(II)-Br" -> "Amine Coordination & Deprotonation" -> "Aryl-Pd(II)-NR1R2"; HNR1R2 -> "Amine Coordination & Deprotonation"; Base -> "Amine Coordination & Deprotonation"; "Aryl-Pd(II)-NR1R2" -> "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; } Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrates) | Reference |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | 1-3 | NaOtBu | Toluene | 80-100 | 12-24 | 70-85 | [3] |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | 1-2 | K₃PO₄ | 1,4-Dioxane | 100-110 | 4-12 | >90 | [5] |
| PEPPSI-IPr | NHC | 1-3 | LiHMDS | THF | 60-80 | 2-8 | >90 | [6] |
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands: The success of the Buchwald-Hartwig amination heavily relies on the use of bulky, electron-rich phosphine ligands like XPhos. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of undesired side products.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and form the active palladium-amido intermediate. The choice of base can be critical and may need to be optimized for specific amine coupling partners. For substrates sensitive to strong bases, weaker bases like K₃PO₄ can sometimes be employed, often in combination with a more active catalyst system.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction would be employed to couple terminal alkynes with this compound, leading to products with a C-C triple bond at the 6-position.
dot graph { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-CCR" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Br" [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF"]; "R-CCH" [label="Terminal Alkyne", shape=box, style=filled, fillcolor="#FFFFFF"]; "Product" [label="2-(6-Alkynylpyridin-3-yl)propan-2-ol", shape=box, style=filled, fillcolor="#FFFFFF"]; "Cu(I)" [shape=box, style=filled, fillcolor="#FFFFFF"]; Base [shape=box, style=filled, fillcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative Addition" -> "Aryl-Pd(II)-Br"; "Ar-Br" -> "Oxidative Addition"; "Aryl-Pd(II)-Br" -> "Transmetalation" -> "Aryl-Pd(II)-CCR"; "R-CCH" -> "Transmetalation"; "Cu(I)" -> "Transmetalation"; Base -> "Transmetalation"; "Aryl-Pd(II)-CCR" -> "Reductive Elimination" -> "Product"; "Reductive Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; } Figure 3: Simplified Catalytic Cycle for Sonogashira Coupling.
| Catalyst System | Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrates) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | 2-5 | Et₃N | THF/DMF | 25-60 | 3-12 | 70-90 | [7] |
| Pd(OAc)₂ / PPh₃ | CuI | 1-3 | i-Pr₂NH | DMF | 80-100 | 2-6 | 80-95 | [8] |
| PEPPSI-IPr | - | 1-3 | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 1-4 | >90 | [9] |
Causality Behind Experimental Choices:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. While effective, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).
-
Copper-Free Conditions: Modern protocols often utilize bulky, electron-rich ligands on palladium to enable a copper-free Sonogashira coupling. This approach can provide cleaner reactions and higher yields for certain substrates. The use of a robust catalyst like PEPPSI-IPr is advantageous in these copper-free systems.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction allows for the coupling of an aryl halide with an alkene, leading to the formation of a new C-C bond and a substituted alkene. This reaction would enable the introduction of a vinyl group at the 6-position of the pyridine ring.
dot graph { layout=neato; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Carbopalladation" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Alkyl-Pd(II)-Br" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Beta-Hydride Elimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Br" [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF"]; "Alkene" [shape=box, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Substituted Alkene", shape=box, style=filled, fillcolor="#FFFFFF"]; Base [shape=box, style=filled, fillcolor="#FFFFFF"];
"Pd(0)Ln" -> "Oxidative Addition" -> "Aryl-Pd(II)-Br"; "Ar-Br" -> "Oxidative Addition"; "Aryl-Pd(II)-Br" -> "Carbopalladation" -> "Alkyl-Pd(II)-Br"; "Alkene" -> "Carbopalladation"; "Alkyl-Pd(II)-Br" -> "Beta-Hydride Elimination" -> "Product"; "Beta-Hydride Elimination" -> "Pd(0)Ln" [label="Catalyst\nRegeneration"]; Base -> "Beta-Hydride Elimination"; } Figure 4: Simplified Catalytic Cycle for the Heck Reaction.
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrates) | Reference |
| Pd(OAc)₂ | PPh₃ | 1-5 | Et₃N | DMF/CH₃CN | 100-120 | 12-24 | 60-80 | [2][9] |
| Herrmann's Catalyst | - | 0.5-2 | K₂CO₃ | NMP | 120-140 | 4-12 | 70-90 | [2] |
| Pd(OAc)₂ | P(o-tol)₃ | 1-3 | NaOAc | DMA | 100-130 | 6-18 | 75-90 | [10] |
Causality Behind Experimental Choices:
-
Palladacycle Catalysts: For the Heck reaction, which often requires higher temperatures, thermally stable catalysts like Herrmann's catalyst (a palladacycle) can be advantageous. These pre-catalysts are often highly active and can lead to good yields with lower catalyst loadings.
-
Ligand Choice and Base: The choice of phosphine ligand and base can influence the regioselectivity of the alkene insertion. For terminal alkenes, the reaction typically yields the E-isomer. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.
Experimental Protocols
The following are generalized protocols for performing the discussed cross-coupling reactions with this compound, based on established methods for similar bromopyridine substrates. Note: These protocols should be considered as a starting point and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling using a PEPPSI-type Catalyst
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combine Reactants" [label="Combine this compound,\nboronic acid, base, and PEPPSI-IPr\nin a dry flask under inert atmosphere."]; "Add Solvent" [label="Add anhydrous solvent\n(e.g., t-AmylOH)."]; "Heat and Stir" [label="Heat the reaction mixture\n(e.g., 100 °C) with stirring."]; "Monitor Reaction" [label="Monitor progress by\nTLC or LC-MS."]; "Workup" [label="Cool, dilute with organic solvent,\nwash with water and brine."]; "Purification" [label="Dry organic layer, concentrate,\nand purify by column chromatography."]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Combine Reactants" -> "Add Solvent" -> "Heat and Stir" -> "Monitor Reaction" -> "Workup" -> "Purification" -> "End"; } Figure 5: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
PEPPSI-IPr catalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Amyl alcohol (0.1 M)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, K₃PO₄, and the PEPPSI-IPr catalyst.
-
Add anhydrous tert-amyl alcohol via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Buchwald Ligand
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combine Reactants" [label="Combine this compound,\namine, base, Pd precursor, and ligand\nin a dry flask under inert atmosphere."]; "Add Solvent" [label="Add anhydrous solvent\n(e.g., Toluene)."]; "Heat and Stir" [label="Heat the reaction mixture\n(e.g., 100 °C) with stirring."]; "Monitor Reaction" [label="Monitor progress by\nTLC or LC-MS."]; "Workup" [label="Cool, quench with NH4Cl(aq),\nextract with organic solvent."]; "Purification" [label="Dry organic layer, concentrate,\nand purify by column chromatography."]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Combine Reactants" -> "Add Solvent" -> "Heat and Stir" -> "Monitor Reaction" -> "Workup" -> "Purification" -> "End"; } Figure 6: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under vacuum.
-
Purify by column chromatography.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. While traditional phosphine-based catalysts can be effective, modern bulky phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene-based catalysts (e.g., PEPPSI catalysts) generally offer superior performance in terms of yield, reaction time, and catalyst loading, particularly for challenging heteroaryl substrates.
For initial explorations, a versatile and highly active catalyst such as PEPPSI-IPr is recommended for Suzuki-Miyaura and copper-free Sonogashira couplings. For Buchwald-Hartwig aminations, a catalyst system based on a bulky biaryl phosphine ligand like XPhos is a robust starting point.
It is imperative to screen a variety of reaction conditions, including the base, solvent, and temperature, to identify the optimal parameters for your specific coupling partners. The protocols and comparative data presented in this guide provide a strong foundation for initiating these optimization studies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
A comparative study of ligands for the amination of 2-(6-Bromopyridin-3-yl)propan-2-ol
An In-Depth Comparative Guide to Ligand Selection for the Amination of 2-(6-Bromopyridin-3-yl)propan-2-ol
The synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol is a critical transformation, yielding a valuable building block for numerous pharmaceutical and agrochemical compounds.[1][2][3] The most robust and versatile method for forging the C-N bond in this molecule is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4] However, the success of this reaction is not guaranteed; it is critically dependent on the choice of the phosphine ligand that coordinates to the palladium center. The substrate itself, this compound, presents a unique set of challenges including an electron-deficient pyridine ring and potential for catalyst inhibition, making rational ligand selection paramount for achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various phosphine ligands for this specific transformation. We will delve into the mechanistic rationale for ligand choice, present comparative data extrapolated from similar systems, provide detailed experimental protocols, and offer expert recommendations to guide researchers toward successful synthesis.
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[5][6][7] The ligand's role is not passive; it actively participates in and influences the rate and efficiency of each key step. A ligand must be carefully chosen to navigate the specific electronic and steric challenges posed by the bromopyridine substrate.
The primary challenges for this substrate include:
-
Electron-Deficient Heterocycle: The pyridine ring's electron-withdrawing nature can slow the initial, often rate-determining, oxidative addition step.[8]
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to unproductive resting states and catalyst deactivation.[9]
-
Steric Hindrance: The tertiary alcohol moiety introduces steric bulk near the reaction center, which can influence both oxidative addition and the final reductive elimination step.
An optimal ligand must therefore be strongly electron-donating to facilitate oxidative addition and sufficiently bulky to both prevent the formation of inactive catalyst dimers and promote the final, product-releasing reductive elimination step.[10][11]
References
- 1. 2-(6-aminopyridin-3-yl)propan-2-ol | 843643-03-8 [chemicalbook.com]
- 2. 2-(6-aminopyridin-3-yl)propan-2-ol, CasNo.843643-03-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(6-Bromopyridin-3-yl)propan-2-ol
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, authoritative protocol for the proper disposal of 2-(6-Bromopyridin-3-yl)propan-2-ol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The core principle guiding its disposal is its classification as a halogenated organic compound .
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is an irritant, and its chemical structure dictates its classification as a hazardous waste.
Chemical and Hazard Information Summary
| Property | Information |
| IUPAC Name | This compound |
| CAS Number | 477252-29-2[1] |
| Molecular Formula | C₈H₁₀BrNO[1] |
| GHS Hazard Statements | H315: Causes skin irritation[2][3]H319: Causes serious eye irritation[2][3]H335: May cause respiratory irritation[2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning[2][4] |
| Disposal Classification | Halogenated Organic Hazardous Waste [5][6] |
The presence of a bromine atom on the pyridine ring is the definitive factor for its disposal classification. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration in regulated hazardous waste facilities, to prevent the formation of environmentally persistent and toxic byproducts.[5][7] Never mix halogenated waste with non-halogenated waste streams, as this contaminates the entire volume and complicates the disposal process.[5][8][9]
Mandatory Personal Protective Equipment (PPE)
Prior to handling the chemical for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation.[3]
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or, preferably, chemical safety goggles.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[6][10] |
| Respiratory Protection | Use only in a well-ventilated area. For weighing or transferring, a certified laboratory chemical fume hood is required.[3][6] |
Waste Segregation and Containment Protocol
The following step-by-step protocol must be followed for the collection and temporary storage of this compound waste within the laboratory.
Step 1: Identify All Waste Streams
-
Pure Compound: Unused or expired this compound.
-
Contaminated Labware: Any items that have come into direct contact with the compound, including pipette tips, vials, weighing paper, and gloves.
-
Solutions: Reaction mixtures or solvent washes containing the compound.
-
Spill Cleanup Materials: Absorbent pads, contaminated PPE, and other materials used to clean a spill.[10]
Step 2: Select the Appropriate Waste Container
-
Use a designated, leak-proof, and chemically compatible container specifically for "Halogenated Organic Waste." [6][10]
-
The container must have a secure, screw-top cap to be vapor-tight.[8][11]
-
Ensure the container is in good condition and free from external contamination.[11]
Step 3: Label the Waste Container Correctly
-
Proper labeling is a critical safety control. The label must be affixed to the container before the first drop of waste is added.[8]
-
The label must include:
Step 4: Accumulate Waste Safely
-
Add all waste streams identified in Step 1 to the labeled container.
-
Keep the waste container closed at all times except when actively adding waste.[8][9]
-
Store the container in a designated satellite accumulation area within the laboratory, such as in a ventilated cabinet or a fume hood.[10]
-
The storage area must have secondary containment to capture any potential leaks.[10]
Disposal Decision Workflow
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of halogenated waste.
Spill and Decontamination Procedures
Accidents require immediate and correct responses to prevent exposure and environmental contamination.
Small Spills (Contained within a fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Absorb the spill with an inert, dry material such as vermiculite or chemical absorbent pads.[12]
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into your pre-labeled "Halogenated Organic Waste" container.
-
Decontaminate the surface with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area.[8]
-
Alert laboratory personnel and activate the fire alarm if there is an ignition or inhalation risk.[8]
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately.[8]
-
Do not attempt to clean up a large spill yourself.
Final Disposal Logistics
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact Your EHS Office: Do not attempt to dispose of the chemical waste yourself. Your primary responsibility is to collect, segregate, and label it correctly.[10]
-
Schedule Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup of your full waste container.[10]
-
Provide Documentation: Be prepared to provide the information from your hazardous waste label to the disposal professionals.[10]
By adhering to this comprehensive protocol, you ensure that this compound is managed safely and responsibly, upholding the highest standards of laboratory practice and environmental protection.
References
- 1. This compound | 477252-29-2 [sigmaaldrich.com]
- 2. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. This compound | 477252-29-2 [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Researcher's Guide to the Safe Handling and Disposal of 2-(6-Bromopyridin-3-yl)propan-2-ol
As a novel building block in pharmaceutical and agrochemical research, 2-(6-Bromopyridin-3-yl)propan-2-ol presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal. Our focus is on proactive safety measures and a thorough understanding of the "why" behind each procedural step, ensuring a secure laboratory environment.
I. Hazard Identification and Risk Assessment
Given its chemical structure—a brominated pyridine derivative—we must anticipate the following potential hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns[1].
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs[1].
-
Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin[2][3]. Chronic exposure to some pyridine derivatives has been associated with liver, kidney, and central nervous system effects.
-
Flammability: While data for this specific compound is unavailable, many organic solvents and reagents, including pyridine, are flammable[3][4].
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for reaction with other chemicals.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | These materials offer good resistance to a wide range of chemicals, including pyridine and its derivatives.[2][5] Always double-glove when handling concentrated forms of the compound. |
| Eyes | Chemical Splash Goggles | Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles.[2][4] A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex or treated cotton will provide protection against splashes and in the event of a fire. |
| Respiratory | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or with larger quantities of the material.[3] |
Donning and Doffing PPE: The order of donning and doffing PPE is critical to prevent cross-contamination.
-
Donning: Lab coat, respirator, goggles, then gloves (outermost layer).
-
Doffing: Gloves, lab coat, goggles, then respirator. Always wash hands thoroughly after removing PPE.
III. Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this compound will minimize the risk of exposure and accidental release.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6] A spill kit containing appropriate absorbent materials should also be available.
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Weighing and Transfer: Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[7] Handle the solid material carefully to avoid generating dust.
-
In-Reaction Use: When the compound is part of a reaction, ensure the apparatus is properly assembled and secured within the fume hood. If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
Post-Reaction Workup: Quench reactions carefully and be mindful of potential off-gassing. Extractions and other workup procedures should be conducted in the fume hood.
References
- 1. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. nj.gov [nj.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
